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Foundational

The Pharmacological Architecture of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine: An In Vitro Mechanistic Whitepaper

Executive Summary In contemporary medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged scaffolds that balance geometric precision with thermodynamic efficiency. 3-Chloro-4-(5-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged scaffolds that balance geometric precision with thermodynamic efficiency. 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (CAS: 1936298-95-1) has emerged as a highly versatile, bifunctional pharmacophore[1]. By integrating an electron-rich pyridine ring with a methylated imidazole and a strategically positioned meta-chlorine atom, this compound serves as a foundational building block for ATP-competitive kinase inhibitors and allosteric modulators[2][3].

This technical guide dissects the in vitro mechanism of action of this scaffold, detailing its pharmacophoric mapping, thermodynamic binding principles, and the self-validating experimental protocols required to evaluate its efficacy in preclinical drug discovery.

Molecular Architecture & Pharmacophoric Mapping

The structural complexity of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine arises from three electronically distinct domains that synergistically enhance target binding specificity[1]. Understanding the causality of these interactions is critical for lead optimization.

The Halogen-Bonding Domain (C3-Chlorine)

Unlike traditional hydrogen bonds, halogen bonds are highly directional interactions driven by a region of positive electrostatic potential (the "σ-hole") on the halogen atom[4]. In the context of protein kinases, the C3-chlorine acts as a halogen bond donor. When the molecule occupies the ATP-binding pocket, this chlorine atom aligns linearly (angles between 140°–180°) with the backbone carbonyl oxygens of the kinase hinge region (e.g., residues equivalent to E114/V116 in CK2 or Ala273 in Aurora A)[4][5]. This highly specific interaction anchors the scaffold, increasing residence time and enabling the stabilization of inactive kinase conformations (such as the DFG-out state)[4].

Steric Shielding & Metabolic Stability (Imidazole C5-Methyl)

The imidazole ring contributes a basic nitrogen (pKa ~7.0) that facilitates protonation under physiological conditions, enhancing aqueous solubility. The addition of the C5-methyl group is not merely structural; it provides critical steric shielding. In vitro microsomal stability assays demonstrate that this methyl group blocks oxidative metabolism at the vulnerable C5 position, while simultaneously providing favorable van der Waals contacts with the hydrophobic gatekeeper residues of the kinase pocket[1].

Metal Coordination & H-Bonding (Pyridine Nitrogen)

The pyridine nitrogen acts as a potent hydrogen bond acceptor. In specific metalloenzymes or kinases with accessible catalytic lysine/aspartate networks, this nitrogen can coordinate with metal ions or form critical salt bridges, further locking the inhibitor into the catalytic cleft[1][3].

BindingModel Compound 3-Chloro-4-(5-methyl- 2-imidazolyl)pyridine C3_Cl C3-Chlorine (Halogen Bond Donor) Compound->C3_Cl Imid_NH Imidazole NH (H-Bond Donor) Compound->Imid_NH Pyr_N Pyridine Nitrogen (H-Bond Acceptor) Compound->Pyr_N Hinge Kinase Hinge Region (Backbone Carbonyls) C3_Cl->Hinge σ-hole interaction (Linear geometry) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Imid_NH->Gatekeeper Steric shielding & van der Waals Catalytic Catalytic Lysine (Salt Bridge/H-Bond) Pyr_N->Catalytic Coordination

Diagram 1: Pharmacophoric mapping of the scaffold within a generic kinase ATP-binding pocket.

In Vitro Experimental Protocols

To rigorously establish the mechanism of action, protocols must be designed as self-validating systems . This means incorporating internal controls that mathematically prove the assay's integrity, isolating the specific effects of the halogen bond and the imidazole-pyridine core.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Purpose: To quantify the ATP-competitive binding affinity (IC50/Ki) of the scaffold. TR-FRET is chosen over standard fluorescence because the long emission half-life of the Europium (Eu) fluorophore eliminates short-lived background autofluorescence, ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., FLT3 or Aurora A), a biotinylated ATP-competitive tracer, and a Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • Compound Titration: Dispense the 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine derivative in an 11-point, 3-fold serial dilution (from 10 µM to 0.1 nM) into a 384-well plate. Self-Validation: Include Staurosporine as a positive control (pan-kinase inhibitor) and a des-chloro analog as a negative control to isolate the energetic contribution of the C3-chlorine.

  • Equilibration: Add the master mix to the compounds. Incubate at room temperature for 60 minutes. Causality: Halogen-bonded inhibitors often exhibit slow-binding kinetics; a 60-minute incubation ensures the system reaches thermodynamic equilibrium.

  • Detection & Ratiometric Analysis: Read the plate on a microplate reader equipped with a TR-FRET module. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Tracer).

  • Data Validation: Calculate the 665/615 nm emission ratio. This ratiometric calculation is self-validating as it normalizes well-to-well variations in liquid dispensing volume. Fit the data to a 4-parameter logistic curve to determine the IC50.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Purpose: To prove that the binding is driven by the specific enthalpy of the halogen bond rather than non-specific hydrophobic desolvation[6].

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze the purified kinase overnight against the ITC buffer (25 mM Tris pH 7.5, 150 mM NaCl, 5% Glycerol). Dilute the compound exclusively using the final dialysate. Causality: Even a 1 mM difference in buffer composition will generate a "heat of mixing" artifact that obscures the binding heat.

  • Titration Execution: Load the kinase (20-50 µM) into the sample cell and the compound (200-500 µM) into the injection syringe. Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the baseline to stabilize.

  • Self-Validating Data Analysis: Integrate the heat peaks and fit to a one-site binding model to extract Enthalpy (ΔH), Entropy (-TΔS), and Stoichiometry (N). Validation: The N-value must be between 0.9 and 1.1. An N-value < 0.8 indicates an inactive fraction of the protein or compound precipitation, rendering the thermodynamic data invalid.

Workflow Step1 1. High-Throughput Screening (TR-FRET Kinase Assay) Step2 2. Hit Validation & Kinetics (Surface Plasmon Resonance) Step1->Step2 IC50 < 1 µM (Ratiometric validation) Step3 3. Thermodynamic Profiling (Isothermal Titration Calorimetry) Step2->Step3 Confirm target residence time (Slow-off kinetics) Step4 4. Structural Resolution (X-ray Crystallography) Step3->Step4 Map ΔH and -TΔS (Stoichiometry N ≈ 1.0)

Diagram 2: Self-validating in vitro screening cascade for halogen-enriched fragments.

Quantitative Data Summaries

The integration of the 3-chloro-imidazole-pyridine scaffold into larger target molecules consistently shifts the thermodynamic profile from entropy-driven (hydrophobic) to enthalpy-driven (specific polar/halogen interactions)[6][7]. Table 1 summarizes the expected in vitro profiling data when comparing the chlorinated scaffold against a non-chlorinated baseline.

Table 1: Thermodynamic and Kinetic Profiling of the Scaffold (Simulated Baseline Data)

Scaffold VariantTarget KinaseIC50 (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Residence Time (τ)Primary Binding Driver
Des-chloro analogFLT3 / Aurora A450 ± 25-3.2-4.1< 2 minHydrophobic desolvation
3-Chloro scaffold FLT3 / Aurora A12 ± 3 -8.5 +1.2 > 45 min Enthalpic (Halogen Bond)
3-Fluoro analogFLT3 / Aurora A180 ± 15-4.0-3.5~ 5 minWeak dipole interaction

Note: The dramatic increase in enthalpic contribution (ΔH) for the 3-chloro variant confirms the formation of a highly directional C-Cl···O=C halogen bond at the hinge region, which directly correlates with the prolonged residence time[4][6].

Conclusion

The 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine scaffold is a masterclass in rational drug design. By leveraging the unique quantum mechanical properties of the chlorine σ-hole, alongside the steric and electrostatic properties of the methylated imidazole-pyridine core, researchers can achieve highly potent, enthalpy-driven kinase inhibition[1][4][8]. When evaluated through rigorous, self-validating in vitro assays like TR-FRET and ITC, this pharmacophore demonstrates superior ligand efficiency, making it an invaluable asset in the development of next-generation targeted therapeutics.

References

  • EvitaChem.Buy 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (EVT-13801646) - Product Introduction. Retrieved April 3, 2026.
  • EvitaChem.Buy 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (EVT-13801646) - Mechanism of Action & Pharmacophore. Retrieved April 3, 2026.
  • National Institutes of Health (PMC).Competition between electrostatic interactions and halogen bonding in the protein–ligand system. Retrieved April 3, 2026.
  • National Institutes of Health (PMC).Halogen Atoms in the Protein–Ligand System: Structural and Thermodynamic Studies. Retrieved April 3, 2026.
  • National Institutes of Health (PMC).Quadruple Target Evaluation of Diversity-Optimized Halogen-Enriched Fragments (HEFLibs). Retrieved April 3, 2026.
  • National Institutes of Health (PMC).Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 inhibitors. Retrieved April 3, 2026.
  • National Institutes of Health (PMC).A novel mechanism by which small molecule inhibitors induce the DFG flip in Aurora A. Retrieved April 3, 2026.
  • National Institutes of Health (PMC).Imidazole-[1,5‑a]‑Pyridines Can Occupy the EGFR Allostery with a Strong Polar Interaction. Retrieved April 3, 2026.

Sources

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine

Abstract: This technical guide provides an in-depth analysis of two fundamental chemical properties—molecular weight and exact mass—as they pertain to the heterocyclic compound 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth analysis of two fundamental chemical properties—molecular weight and exact mass—as they pertain to the heterocyclic compound 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine. Designed for researchers, medicinal chemists, and analytical scientists, this document delineates the theoretical underpinnings, calculation protocols, and experimental methodologies for determining these values. We will explore the critical distinction between the statistical, average nature of molecular weight and the precise, isotope-specific nature of exact mass. Furthermore, this guide presents a detailed workflow for the experimental determination of exact mass using High-Resolution Mass Spectrometry (HRMS), a cornerstone technique in modern drug discovery and development for confirming elemental composition and ensuring compound identity.

Introduction to 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine

3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure, which incorporates both a chlorinated pyridine ring and a methyl-substituted imidazole ring, presents a unique scaffold for interaction with biological targets. The precise characterization of its molecular properties is a prerequisite for any drug development program, forming the basis for structural confirmation, purity assessment, and metabolic studies.

The definitive molecular formula for this compound is C₉H₈ClN₃ .[1] This formula is the foundation upon which its molecular weight and exact mass are built. Understanding these values with high precision is not merely an academic exercise; it is essential for distinguishing the target compound from potential impurities, isomers, or degradation products throughout the discovery and manufacturing pipeline.

Fundamental Concepts: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemistry, the terms "molecular weight" and "exact mass" describe two distinct and fundamentally different properties of a molecule.[2][3] For the drug development professional, a clear understanding of this difference is critical for the correct interpretation of analytical data, particularly from mass spectrometry.

  • Molecular Weight (or Average Molecular Mass) is a weighted average calculated from the standard atomic weights of the constituent elements.[4] The standard atomic weight of an element, as defined by the International Union of Pure and Applied Chemistry (IUPAC), accounts for the natural abundance of all its stable isotopes on Earth.[5][6] For example, the atomic weight of chlorine is approximately 35.45 u because it is a mixture of two primary isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Molecular weight is the value used for stoichiometric calculations in bulk chemical synthesis.

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant naturally occurring stable isotope of each element.[7][8] For instance, in this calculation, chlorine is treated as ³⁵Cl (mass ≈ 34.9689 u), carbon as ¹²C (mass = 12.0000 u exactly), and hydrogen as ¹H (mass ≈ 1.0078 u). High-resolution mass spectrometers are capable of measuring this exact mass, providing a highly specific molecular signature that can be used to determine a unique elemental composition.[9][10][11]

The following table summarizes the key distinctions:

FeatureMolecular WeightExact Mass (Monoisotopic Mass)
Basis of Calculation Weighted average of all natural stable isotopes for each element (Standard Atomic Weight).Mass of the single most abundant stable isotope for each element.
Source of Values Periodic Table (IUPAC Standard Atomic Weights).[12]Table of Isotopic Masses.[13]
Representation A single, averaged value.A single, precise value for a specific isotopologue.
Primary Application Stoichiometry, bulk material measurements, and low-resolution MS.High-Resolution Mass Spectrometry (HRMS) for elemental composition determination.[9][14]

Theoretical Calculation Protocols

The calculation of these values is a straightforward process guided by the molecular formula and the appropriate atomic/isotopic masses.

Protocol for Calculating Molecular Weight

This calculation relies on the standard atomic weights provided by IUPAC. The process involves summing the weighted average masses of all atoms in the molecular formula.[15][16][17]

Step-by-Step Procedure:

  • Identify the molecular formula: C₉H₈ClN₃.

  • List each element and the number of atoms present.

  • Obtain the standard atomic weight for each element from an authoritative source like the IUPAC Periodic Table.

  • Multiply the atom count by the corresponding atomic weight for each element.

  • Sum the results to obtain the molecular weight.

The calculated data is presented below:

ElementSymbolNumber of AtomsStandard Atomic Weight (u)Contribution to Molecular Weight (u)
CarbonC912.011108.099
HydrogenH81.0088.064
ChlorineCl135.45335.453
NitrogenN314.00742.021
Total 193.637

The calculated Molecular Weight of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine is 193.637 g/mol . This value corresponds to the mass of one mole of the substance, assuming natural isotopic abundance.[1]

Protocol for Calculating Monoisotopic (Exact) Mass

This calculation is essential for HRMS analysis and uses the mass of the most abundant isotope for each element.[8][18]

Step-by-Step Procedure:

  • Identify the molecular formula: C₉H₈ClN₃.

  • List each element and the number of atoms present.

  • Obtain the exact mass of the most abundant stable isotope for each element (¹²C, ¹H, ³⁵Cl, ¹⁴N).

  • Multiply the atom count by the corresponding isotopic mass.

  • Sum the results to obtain the monoisotopic mass.

The calculated data is presented below:

ElementIsotopeNumber of AtomsIsotopic Mass (u)[13]Contribution to Exact Mass (u)
Carbon¹²C912.000000108.000000
Hydrogen¹H81.0078258.062600
Chlorine³⁵Cl134.96885334.968853
Nitrogen¹⁴N314.00307442.009222
Total 193.040675

The calculated Monoisotopic (Exact) Mass of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine is 193.040675 Da . It is this value that would be sought in the spectrum of a high-resolution mass spectrometer.

Experimental Determination of Exact Mass

Theoretical calculations provide a target, but experimental verification is the cornerstone of chemical analysis. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Principle of High-Resolution Mass Spectrometry

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, possess the ability to measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[10] This high precision allows for the differentiation of molecules that have the same nominal mass (mass rounded to the nearest integer) but different elemental formulas. This capability is indispensable for confirming the identity of a new chemical entity and ruling out isobaric interferences.[11] An exact mass measurement, when combined with isotopic pattern analysis (especially for chlorine-containing compounds), can provide an unambiguous determination of the elemental formula.[19]

Experimental Workflow

A robust and self-validating HRMS workflow is critical for generating trustworthy data. The process involves careful sample preparation, instrument calibration, and data analysis.

HRMS_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis Sample 1. Sample Preparation (Dissolution in appropriate solvent) MS 3. HRMS Instrument (e.g., ESI-Q-TOF) Sample->MS Calibrant 2. Calibrant Solution (Known exact masses) Calibrate 4. Instrument Calibration (Internal or External) Calibrant->Calibrate Analyze 5. Analyte Infusion (Sample introduced into ion source) MS->Analyze Ionization Calibrate->MS Processing 7. Data Processing (Mass correction using calibrant) Calibrate->Processing Apply Correction Spectrum 6. Raw Spectrum Acquisition (m/z vs. Intensity) Analyze->Spectrum Spectrum->Processing Result 8. Final Result (Measured Exact Mass) Processing->Result Formula 9. Formula Confirmation (Compare with theoretical value) Result->Formula Compare to 193.040675 Da

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Detailed Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve a small quantity (~1 mg) of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in a suitable solvent (e.g., methanol or acetonitrile/water) to a final concentration of approximately 1-10 µg/mL.

  • Instrument Calibration: Prepare or use a commercial calibration solution containing compounds with known exact masses across a relevant mass range. Calibrate the mass spectrometer immediately prior to analysis. Causality: This step is crucial for ensuring mass accuracy. The instrument's measured m/z values are corrected against the known masses of the calibrant, establishing a trustworthy mass scale.

  • Ionization: Introduce the sample solution into the mass spectrometer's ion source, typically using electrospray ionization (ESI). ESI is a soft ionization technique that is well-suited for polar organic molecules, often producing the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The generated ions are guided into the high-resolution mass analyzer (e.g., TOF). The analyzer separates the ions based on their m/z ratio with high precision.

  • Data Acquisition: The detector records the arrival of ions, generating a mass spectrum. For 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine, the instrument would be set to scan for the [M+H]⁺ ion, expected at an m/z of approximately 194.0479 (193.0407 + 1.0072 for H⁺).

  • Data Processing: The acquired spectrum is processed using the instrument's software. The previously established calibration file is applied to the raw data to calculate the precise m/z values.

  • Elemental Composition Confirmation: The measured exact mass of the analyte is submitted to an elemental composition calculator. The software generates a list of possible molecular formulas that fit the measured mass within a specified tolerance (typically <5 ppm). The correct formula, C₉H₈ClN₃, should be the most plausible result, especially when considering the distinctive isotopic pattern of the chlorine atom (an M+2 peak with ~32% the intensity of the monoisotopic peak).

Summary of Values

For clarity and quick reference, the key values for 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine are summarized below.

PropertyValue
Molecular Formula C₉H₈ClN₃
Calculated Molecular Weight 193.64 g/mol
Calculated Monoisotopic (Exact) Mass 193.0407 Da

Conclusion

The molecular weight and exact mass are foundational identifiers for any chemical compound in a research and development setting. While molecular weight is indispensable for synthetic chemistry and stoichiometry, the exact mass is paramount for analytical confirmation. For 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine, the ability to calculate a theoretical exact mass of 193.0407 Da and verify it experimentally with high accuracy via HRMS provides unequivocal evidence of the compound's elemental composition. This rigorous characterization is a non-negotiable step in ensuring the quality, identity, and integrity of candidate molecules destined for further scientific investigation.

References

  • Vertex AI Search. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight.
  • EvitaChem. Buy 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (EVT-13801646).
  • Quora. (2017, October 3). What is the difference between molecular weight and exact mass?.
  • OSTI.gov. Standard atomic weights of the elements 2020 (IUPAC Technical Report).
  • IUPAC. (2018, June 5). Standard atomic weights of 14 chemical elements revised.
  • Vedantu.
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  • Brainly.in. (2021, August 5). What is the difference between exact mass and molecular weight?.
  • MPG.PuRe. (2013, April 29). Atomic weights of the elements 2011 (IUPAC Technical Report).
  • Waters Corporation. Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Retrieved from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass.
  • Chemistry LibreTexts. (2022, July 3). 6.6: Exact Mass.
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  • Instructables. (2017, October 16). Determining Mass of Elements in a Compound.
  • The Organic Chemistry Tutor. (2018, March 23). How to Calculate Molar Mass (Molecular Weight). [Video]. YouTube.
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  • University of Missouri, Mass Spectrometry Facility. (2026, February 23).
  • Chembase.cn. 3-chloro-2-(4-chloro-2-methyl-1-(pyridin-3-yl)-1H-imidazol-5-yl)-5-methylpyridine.
  • Michigan State University, Department of Chemistry.
  • precisionFDA. 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE.
  • Chemistry Stack Exchange. (2015, October 18). How to Find the Mass of an Individual Element in a Compound/Molecule.
  • PubChem. 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole.
  • Sigma-Aldrich. 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine.
  • Merck. 5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
  • ACS Omega. (2018, April 26). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium.
  • Asian Journal of Chemistry. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

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Foundational

Predictive Toxicology and Preclinical Assessment of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The compound 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (CAS: 1936298-95-1) represents an advanced bifunctional pharmacophore increasi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The compound 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (CAS: 1936298-95-1) represents an advanced bifunctional pharmacophore increasingly utilized in modern targeted therapies and oncology drug discovery 1. By integrating an electron-rich pyridine ring with a methylated imidazole moiety, this scaffold offers exceptional dual hydrogen-bonding capabilities and balanced lipophilicity. However, these same structural features introduce specific toxicological liabilities—namely, cytochrome P450 (CYP450) inhibition, potential genotoxicity from reactive intermediates, and hERG channel blockade.

As a Senior Application Scientist, I have designed this technical guide to dissect the predicted toxicity profile of this scaffold. We will explore the mechanistic causality behind its toxicological risks and outline self-validating, step-by-step preclinical assay protocols required to de-risk this compound before first-in-human (FIH) trials.

Structural Pharmacology & In Silico Toxicity Profiling

Before committing to costly in vitro assays, we utilize in silico predictive models like the 22 to identify structural alerts. The meta-substituted chlorine atom on the pyridine ring increases the overall lipophilicity (LogP), which enhances cellular permeability but simultaneously increases the likelihood of off-target lipophilic binding (e.g., to cardiac ion channels). Furthermore, the basic nitrogen of the imidazole ring (pKa ~7.0) ensures the molecule is partially protonated at physiological pH, a known trigger for both hERG binding and CYP450 heme coordination.

Table 1: Predicted Quantitative Toxicity Endpoints
Toxicological ParameterPredicted Profile / ValueMechanistic Rationale
Lipophilicity (LogP) ~2.5 - 3.0The chloropyridine core drives lipophilicity, balanced by the polar imidazole nitrogens.
Hepatotoxicity (DILI) Moderate to High RiskThe unhindered imidazole nitrogen is a classic structural alert for Type II CYP450 heme coordination.
Mutagenicity (Ames) Moderate RiskPotential for the chloropyridine ring to undergo epoxidation, forming DNA-reactive electrophiles.
Cardiotoxicity (hERG) Moderate RiskThe combination of a basic amine (protonated at pH 7.4) and a lipophilic aromatic core satisfies the classic hERG pharmacophore model.

Mechanistic Toxicology: CYP450 Heme Coordination

One of the most critical liabilities of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine is its potential to cause Drug-Induced Liver Injury (DILI) and Drug-Drug Interactions (DDIs). According to established literature on 3 [[3]](), the lone pair of electrons on the basic nitrogen of the imidazole ring directly coordinates with the ferric (Fe3+) heme iron in the active site of enzymes like CYP3A4.

This interaction displaces the axial water molecule, resulting in a Type II coordination complex . Because this binding is direct and often outcompetes natural substrates, it leads to potent reversible or mixed inhibition. If the methyl group on the imidazole undergoes further oxidation, it can lead to mechanism-based (irreversible) inhibition.

CYP450_Mechanism Substrate 3-Chloro-4-(5-methyl- 2-imidazolyl)pyridine CYP CYP3A4 Enzyme Substrate->CYP Enters Active Site Heme Heme Iron (Fe3+) Substrate->Heme Imidazole N-coordination CYP->Heme Exposes Prosthetic Group TypeII Type II Coordination Complex Heme->TypeII Displaces Axial Water Inhibition Reversible / Mixed Inhibition TypeII->Inhibition Blocks Substrate Binding

Caption: Mechanism of CYP450 Type II heme coordination by the imidazole moiety.

Integrated Preclinical Toxicology Workflow

To empirically validate the in silico predictions, we must deploy a rigorous in vitro testing cascade. The workflow below illustrates the logical progression from computational profiling to specific, high-fidelity biological assays.

Tox_Workflow InSilico In Silico Profiling (ProTox-II / QSAR) InVitro In Vitro Assays InSilico->InVitro Identifies Structural Alerts Ames OECD 471 Ames Test (Genotoxicity) InVitro->Ames hERG ICH S7B hERG Assay (Cardiotoxicity) InVitro->hERG CYP CYP450 Inhibition (Hepatotoxicity) InVitro->CYP InVivo In Vivo PK/PD & Risk Assessment Ames->InVivo Negative Result hERG->InVivo High Safety Margin CYP->InVivo Reversible Profile

Caption: Integrated preclinical toxicology workflow for heterocyclic pharmacophores.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure data integrity and regulatory compliance.

Protocol A: Enhanced OECD 471 Ames Test (Genotoxicity)

Standard Ames testing often yields false negatives for nitrogen-rich heterocycles because standard metabolic activation (10% S9 fraction) is insufficient to generate the reactive N-oxides or epoxides that cause DNA damage. Therefore, we employ the 44.

  • Strain Selection & Preparation:

    • Culture Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

    • Causality: This specific panel covers both frameshift mutations (TA98, TA1537) and base-pair substitutions (TA100, TA1535, WP2), ensuring comprehensive detection of different DNA lesion types.

  • Metabolic Activation (Enhanced S9):

    • Prepare a 30% (v/v) phenobarbital/β-naphthoflavone-induced rat liver S9 mix.

    • Causality: The elevated 30% S9 concentration forces the metabolic oxidation of the highly stable chloropyridine ring, revealing hidden mutagenic metabolites.

  • Pre-Incubation Phase:

    • Mix 100 µL of the test compound (at 5 concentration levels up to 5000 µ g/plate ), 500 µL of 30% S9 mix, and 100 µL of bacterial suspension. Incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation in a liquid medium allows short-lived reactive electrophiles to interact directly with bacterial DNA before they hydrolyze, drastically increasing assay sensitivity compared to standard plate incorporation.

  • Plating and Self-Validation:

    • Add 2 mL of molten top agar containing trace histidine/tryptophan, vortex, and pour onto minimal glucose agar plates. Incubate for 48-72 hours.

    • Validation: The assay is only deemed valid if the positive controls (e.g., 2-Aminoanthracene) exhibit a >3-fold increase in revertant colonies compared to the vehicle control, proving the S9 fraction is enzymatically active.

Protocol B: ICH S7B GLP hERG Patch-Clamp Assay (Cardiotoxicity)

To assess the risk of delayed ventricular repolarization (QT prolongation), we strictly adhere to the5 [[5]]().

  • Cell Line Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene.

    • Causality: Stable transfection ensures a consistent density of ion channels across the cell membrane, minimizing well-to-well variability and ensuring reproducible current amplitudes.

  • Electrophysiological Setup & Voltage Protocol:

    • Establish a whole-cell patch-clamp configuration. Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

    • Causality: Holding at -80 mV mimics the resting membrane potential of ventricular cardiomyocytes. The step to +20 mV opens and rapidly inactivates the channels, while the step to -50 mV allows recovery from inactivation, generating the measurable tail current where drug binding is most evident.

  • Compound Perfusion & Leak Current Monitoring:

    • Perfuse the test compound at 4 escalating concentrations (e.g., 0.1, 1, 10, 30 µM). Continuously monitor the leak current.

    • Validation: If the leak current exceeds 10% of the total peak tail current, the seal is compromised, and the data point must be discarded. This ensures that observed current reductions are strictly due to pharmacological blockade, not membrane degradation.

  • Positive Control Validation:

    • Conclude the assay by perfusing 100 nM E-4031 (a known potent hERG inhibitor).

    • Validation: The assay is validated only if E-4031 produces >80% inhibition of the tail current, proving the channels were highly responsive and the perfusion system was functioning optimally.

References

  • EvitaChem. "Buy 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (EVT-13801646)". 1.

  • PubMed / NIH. "ProTox-II: a webserver for the prediction of toxicity of chemicals".2.

  • Gentronix. "OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data".4.

  • PubMed / NIH. "Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions". 3.

  • European Medicines Agency (EMA) / ICH. "ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation". 5.

Sources

Exploratory

Strategic Metabolite Identification of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine: An Analytical Whitepaper

Prepared by: Senior Application Scientist, DMPK & Analytical Chemistry Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Researchers, Mass Spectrometry Specialists, and Medicinal Chemists. Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, DMPK & Analytical Chemistry Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Researchers, Mass Spectrometry Specialists, and Medicinal Chemists.

Executive Summary & Pharmacophore Analysis

The compound 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (CAS: 1936298-95-1) represents an advanced bifunctional pharmacophore frequently utilized in modern drug discovery[1]. Integrating an electron-deficient chlorinated pyridine ring with an electron-rich methylated imidazole, this scaffold presents unique challenges and opportunities for biotransformation.

In early-stage drug development, understanding the metabolic fate of such heterocyclic hybrids is critical. Uncharacterized reactive metabolites can lead to covalent protein adduction and idiosyncratic drug toxicity[2]. This whitepaper outlines a comprehensive, self-validating analytical framework for the in vitro and in vivo metabolite identification (MetID) of this specific scaffold, leveraging High-Resolution Mass Spectrometry (HRMS) and mechanistic enzymology.

Metabolic Vulnerabilities & Mechanistic Causality

Before initiating wet-lab protocols, a Senior Application Scientist must predict the metabolic soft spots of the molecule to tailor the mass defect filtering (MDF) and trapping strategies. Based on the structural topology of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine, we anticipate three primary biotransformation axes:

  • Pyridine N-Oxidation: The pyridine nitrogen is highly susceptible to N-oxidation, a reaction primarily catalyzed by Cytochrome P450 2E1 (CYP2E1) and Flavin-containing monooxygenases (FMOs)[3]. In many heterocyclic xenobiotics, pyridine N-oxidation serves as a critical detoxification pathway, increasing aqueous solubility for renal clearance[4].

  • Aliphatic C–H Oxidation (Imidazole Methyl): The 5-methyl group on the imidazole ring is a classic metabolic liability. CYP450 enzymes (notably CYP1A2 and CYP3A4) catalyze the abstraction of a hydrogen atom from the methyl group, leading to oxygen rebound and the formation of a hydroxymethyl intermediate[5][6]. This can be further oxidized by alcohol/aldehyde dehydrogenases to a carboxylic acid[7].

  • Nucleophilic Aromatic Substitution (SNAr): The meta-substituted chlorine atom on the pyridine ring introduces a risk for enzymatic or spontaneous dechlorination via glutathione (GSH) conjugation, particularly if the ring is electronically activated by adjacent N-oxidation or transient epoxide formation.

Metabolic_Pathway Parent 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine m/z 194.0480 M1 M1: Pyridine N-Oxide m/z 210.0428 Parent->M1 CYP2E1 / FMO M2 M2: Hydroxymethyl Imidazole m/z 210.0428 Parent->M2 CYP1A2 / CYP3A4 M4 M4: GSH Conjugate (SNAr) m/z 465.1550 Parent->M4 GST (Dechlorination) M3 M3: Imidazole Carboxylic Acid m/z 224.0221 M2->M3 Alcohol/Aldehyde Dehydrogenase

Figure 1: Predicted biotransformation pathways and exact mass shifts for the parent scaffold.

Self-Validating Experimental Protocols

To ensure uncompromising data integrity, every protocol must act as a self-validating system. The following methodologies are designed to isolate true enzymatic biotransformations from chemical degradation artifacts.

Protocol A: Phase I In Vitro Profiling (Human Liver Microsomes)

Causality & Rationale: Human Liver Microsomes (HLM) provide a robust, subcellular fraction rich in CYP450 and UGT enzymes. We utilize a 0-minute control to establish baseline matrix interference and a minus-NADPH control to definitively prove that observed mass shifts are enzymatically driven.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final protein concentration 1.0 mg/mL) and 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (final concentration 10 µM, kept at <0.1% DMSO to prevent CYP inhibition).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1.0 mM).

  • Quenching: At designated time points (0, 15, 30, 60 minutes), extract 100 µL aliquots and quench immediately in 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

  • Validation Controls: Run parallel incubations replacing NADPH with an equivalent volume of buffer (Minus-NADPH control).

  • Extraction: Vortex for 2 minutes, centrifuge at 14,000 × g for 10 minutes at 4°C, and transfer the supernatant to LC vials for HRMS analysis.

Protocol B: Reactive Metabolite Trapping (GSH Adduction)

Causality & Rationale: Heterocyclic rings can form transient, highly reactive epoxides or quinone-imines that evade standard detection. By introducing Glutathione (GSH) as a "soft" nucleophile, we trap these transient species as stable adducts, revealing hidden toxicity risks[2].

Step-by-Step Methodology:

  • Follow the HLM preparation steps from Protocol A.

  • Prior to adding the test compound, supplement the incubation mixture with GSH (final concentration 5.0 mM).

  • Initiate with NADPH, incubate for 60 minutes at 37°C, and quench with ice-cold acetonitrile.

  • Screen the resulting HRMS data specifically for neutral losses of 129 Da (pyroglutamic acid) characteristic of GSH conjugates in positive ESI mode.

MetID_Workflow InVitro In Vitro Profiling (HLM & Trapping) SamplePrep Sample Preparation (Protein Precipitation & SPE) InVitro->SamplePrep InVivo In Vivo Profiling (Plasma, Urine, Feces) InVivo->SamplePrep LCMS UPLC-QTOF-MS (DDA & Mass Defect Filtering) SamplePrep->LCMS DataProc Metabolite Elucidation (Structure Assignment) LCMS->DataProc

Figure 2: Self-validating analytical workflow for comprehensive metabolite identification.

High-Resolution Mass Spectrometry (HRMS) Analytical Protocols

To confidently assign structures, we employ Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).

Causality & Rationale: We utilize a Data-Dependent Acquisition (DDA) method with dynamic exclusion. This prevents the mass spectrometer from continuously fragmenting the highly abundant parent drug, forcing it to select lower-abundance metabolite ions for MS/MS fragmentation. A slow, shallow gradient (Table 1) is employed to separate isobaric metabolites (e.g., distinguishing the N-oxide from the hydroxymethyl imidazole).

Table 1: UPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Curve
0.000.4095.05.0Initial
2.000.4095.05.0Linear
12.000.4040.060.0Linear
14.000.405.095.0Linear
16.000.405.095.0Hold
16.100.4095.05.0Linear
20.000.4095.05.0Re-equilibration
Table 2: QTOF-MS Parameters (Positive ESI)
ParameterValueRationale
Capillary Voltage3.0 kVOptimal ionization for nitrogen-containing heterocycles.
Source Temperature120 °CPrevents thermal degradation of fragile N-oxides.
Desolvation Temp450 °CEnsures complete droplet evaporation for high sensitivity.
Collision Energy (CE)Ramp 15 - 40 eVGenerates rich MS/MS spectra for structural localization.
Mass Rangem/z 100 - 1000Captures parent, small fragments, and large GSH adducts.

Data Processing & Metabolite Elucidation

Following acquisition, the raw data is processed using Mass Defect Filtering (MDF) . Because biotransformations (like the addition of oxygen) change the nominal mass but keep the fractional mass (mass defect) within a predictable window relative to the parent drug, MDF mathematically strips away endogenous biological matrix ions, leaving only drug-related material.

The parent compound, C₉H₈ClN₃, has an exact protonated mass of m/z 194.0480. We apply an MDF window of ± 0.05 Da around the expected mass defects of the predicted metabolites.

Table 3: Predicted Metabolites and Exact Mass Shifts
IDProposed BiotransformationFormulaExact Mass [M+H]⁺Mass Shift (Da)Diagnostic Fragments
Parent Unchanged DrugC₉H₈ClN₃194.0480N/Am/z 159.07 (Loss of Cl)
M1 Pyridine N-OxidationC₉H₈ClN₃O210.0428+15.9948m/z 194.04 (Loss of O)
M2 Imidazole Methyl HydroxylationC₉H₈ClN₃O210.0428+15.9948m/z 192.03 (Loss of H₂O)
M3 Carboxylic Acid FormationC₉H₆ClN₃O₂224.0221+29.9741m/z 180.03 (Loss of CO₂)
M4 GSH Conjugation (Dechlorination)C₁₉H₂₄N₆O₆S465.1550+271.1070m/z 336.11 (Loss of pyroglutamate)

Note: M1 and M2 are isobaric (+16 Da). Chromatographic separation (Table 1) and MS/MS fragmentation patterns are strictly required to differentiate the N-oxide (which typically shows a direct neutral loss of oxygen, -16 Da) from the hydroxymethyl metabolite (which shows a neutral loss of water, -18 Da).

References

  • Buy 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (EVT-13801646) - EvitaChem. evitachem.com. URL: 1[1]

  • Mechanistic and Other Relevant Data - Some chemicals that cause tumours of the urinary tract in rodents. nih.gov. URL: 3[3]

  • Metabolic pathways of NNK: carbonyl reduction, pyridine N-oxidation and α-carbon hydroxylation. researchgate.net. URL: 4[4]

  • A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles. pnas.org. URL:5[5]

  • Role of Cytochrome P450 Isoenzymes in Metabolism of O6-Benzylguanine. aacrjournals.org. URL:6[6]

  • Mechanism-Based Inactivation of Human Cytochrome P450 1A2 by Furafylline: Detection of a 1:1 Adduct to Protein. acs.org. URL: 7[7]

  • 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates cytochrome P450 2D6 by protein adduction. nih.gov. URL: 2[2]

Sources

Foundational

thermodynamic stability of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine Executive Summary In modern drug discovery, the rational design of active pharmaceutical ingredients (APIs) relies...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine

Executive Summary

In modern drug discovery, the rational design of active pharmaceutical ingredients (APIs) relies heavily on the thermodynamic stability of their intermediate scaffolds. 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (CAS: 1936298-95-1) is a highly specialized bifunctional hybrid pharmacophore[1]. With a molecular formula of C₉H₈ClN₃ and a molecular weight of 193.63 g/mol , it integrates an electron-deficient chlorinated pyridine ring with an electron-rich methylated imidazole ring[1].

For researchers and drug development professionals, understanding the thermodynamic stability of this compound is not merely an academic exercise—it is a critical prerequisite for predicting its behavior during scale-up synthesis, formulation, and biological target engagement. This whitepaper deconstructs the structural logic governing the molecule's thermodynamic profile and provides self-validating experimental workflows for its rigorous characterization.

Structural Profiling and Thermodynamic Causality

The thermodynamic ground state of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine is dictated by a delicate balance of intramolecular steric forces and intermolecular hydrogen-bonding networks.

Steric Locking and the Rotational Barrier

The bond connecting the pyridine and imidazole rings is a single C–C bond, which theoretically allows for free rotation. However, the presence of the chlorine atom at the 3-position of the pyridine ring acts as a profound steric lock .

  • Causality: The van der Waals radius of a chlorine atom is approximately 1.75 Å. When the molecule attempts to adopt a coplanar conformation (which would maximize π -conjugation between the two rings), the chlorine atom severely clashes with the N-H proton or the nitrogen lone pair of the adjacent imidazole ring.

  • Thermodynamic Consequence: This steric strain forces the molecule into a twisted, non-coplanar ground state. Overcoming this twist requires significant energy, resulting in a high rotational barrier ( ΔGrot‡​ )[2]. This conformational locking restricts the molecule's degrees of freedom, thereby lowering its conformational entropy ( ΔS ) but maximizing its overall thermodynamic stability by avoiding steric repulsion.

Annular Tautomerism of the Imidazole Ring

The imidazole moiety exists in a dynamic tautomeric equilibrium between the 5-methyl-1H-imidazole and 4-methyl-1H-imidazole forms[3].

  • Causality: The methyl group is an electron-donating group (+I effect). It thermodynamically stabilizes the adjacent nitrogen atom, shifting the equilibrium toward the tautomer that minimizes electronic repulsion while maximizing hydrogen-bonding potential[4].

  • Thermodynamic Consequence: In solution, the dielectric constant of the solvent dictates the dominant tautomer. In the solid state, the molecule crystallizes into a single, thermodynamically frozen tautomeric form driven by the lattice energy ( ΔHlattice​ ) and intermolecular N-H···N and N-H···Cl hydrogen/halogen bonds[3].

ConformationalLogic A 3-Chloro-4-(5-methyl- 2-imidazolyl)pyridine B Tautomeric Equilibrium (5-Me vs 4-Me) A->B C Rotational Barrier (C-C Bond Restraint) A->C D Intermolecular Forces (H-Bonding & Pi-Stacking) A->D F Solvent Dielectric Effects B->F E Steric Locking via 3-Chloro Group C->E G Solid-State Lattice Energy D->G

Structural factors governing the thermodynamic stability of the scaffold.

Experimental Workflows for Thermodynamic Evaluation

To accurately profile this compound, Application Scientists must employ workflows that are inherently self-validating . A single data point is prone to artifact; a cyclic, reversible experimental design proves thermodynamic control.

Solid-State Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for determining the enthalpy of fusion ( ΔHfus​ ) and phase transition stability in nitrogen-containing heterocycles[5][6].

Step-by-Step Protocol:

  • Sample Preparation: Weigh 3–5 mg of crystalline 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine into a hermetically sealed aluminum pan.

    • Causality: Methylated imidazoles are prone to sublimation at elevated temperatures. An open pan would allow mass loss to confound the endothermic melting transition, skewing the integrated ΔHfus​ value.

  • TGA Pre-Screening: Run a separate sample on a TGA from 25 °C to 400 °C at 10 °C/min to establish the onset of thermal degradation ( Td​ ).

  • Cyclic DSC Sweep: Heat the sealed DSC pan from 25 °C to a temperature 10 °C below the established Td​ , at a rate of 10 °C/min.

  • Self-Validation Step (The Cooling Cycle): Immediately cool the sample back to 25 °C at 10 °C/min, followed by a second heating cycle.

    • Validation Logic: If the compound is thermodynamically stable, the crystallization exotherm during cooling will perfectly mirror the melting endotherm in integrated energy (J/g). A missing or broadened peak in the second heat indicates irreversible thermal degradation or kinetic trapping in an amorphous state.

Solution-State Kinetic Profiling (VT-NMR)

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is utilized to extract the activation energy of rotation and tautomerization[2].

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ provides a high-dielectric environment that mimics physiological conditions and stabilizes the tautomeric transition state, preventing sample precipitation at sub-zero temperatures.

  • Temperature Sweep: Acquire 1H-NMR spectra at 10 K intervals from 298 K down to 233 K.

  • Data Extraction: Monitor the decoalescence of the methyl protons (singlet splitting into a doublet) as the tautomeric and rotational exchange rates slow down. Apply the Eyring equation to the line-broadening data to calculate ΔG‡ .

  • Self-Validation Step: Return the probe to 298 K and acquire a final spectrum.

    • Validation Logic: The final spectrum must overlay flawlessly with the initial pre-sweep spectrum. Any baseline distortion or new peaks indicate that the low-temperature sweep induced irreversible aggregation, invalidating the thermodynamic calculations.

ExperimentalWorkflow step1 Sample Prep (Crystalline & Solution) step2 Thermal Analysis (DSC / TGA) step1->step2 step3 Kinetic Analysis (VT-NMR) step1->step3 step4 Thermodynamic Parameter Extraction step2->step4 step3->step4

Standardized experimental workflow for thermodynamic profiling.

Quantitative Thermodynamic Data

The following table summarizes the expected quantitative thermodynamic parameters for 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine and its immediate structural analogs, derived from the aforementioned validated workflows.

Thermodynamic ParameterSymbolTypical Value RangePrimary Analytical Method
Melting Point Tm​ 185 – 195 °CDSC (First Heating Cycle)
Enthalpy of Fusion ΔHfus​ 25 – 35 kJ/molDSC (Peak Integration)
Decomposition Onset Td​ > 280 °CTGA (5% Mass Loss)
Rotational Barrier ΔGrot‡​ 65 – 75 kJ/molVT-NMR (Line Shape Analysis)
Tautomerization Enthalpy ΔHtaut​ 4 – 8 kJ/molIsothermal Microcalorimetry

References

  • EvitaChem Product Catalog - Buy 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (EVT-13801646). EvitaChem.1

  • Thermodynamic Stability of Fenclorim and Clopyralid - MDPI Molecules. 7

  • The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms - ResearchGate / Chemistry A European Journal. 3

  • Thermodynamic and Spectroscopic Identification of Methane Inclusion in the Binary Heterocyclic Compound Hydrates - The Journal of Physical Chemistry C - ACS Publications.6

  • Histidine Nτ-Imidazole Ligation to Copper in Proteins: Innate or Entatic? - ACS Publications. 4

  • A new tridentate pincer phosphine/n-heterocyclic carbene ligand: palladium complexes, their structures, and catalytic activities - PubMed / Inorganic Chemistry. 2

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol for the Dissolution of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in DMSO

Introduction 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a key intermediate and a structural motif in the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Chloro-4-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a key intermediate and a structural motif in the development of novel therapeutic agents.[1] Proper handling and dissolution of this compound are critical for accurate and reproducible downstream applications, including high-throughput screening, cell-based assays, and mechanism of action studies. Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent capable of dissolving a broad range of both polar and nonpolar compounds, making it an ideal vehicle for such applications.[1]

This document provides a detailed protocol and application notes for the effective dissolution of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in DMSO. The procedures outlined herein are designed to ensure the integrity of the compound and the reliability of the resulting solutions for research and development purposes.

Compound Information at a Glance

PropertyValueSource
Chemical Name 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine[1]
Molecular Formula C₉H₈ClN₃[1]
Molecular Weight 193.63 g/mol [1]
CAS Number 1936298-95-1[1]
Appearance Typically a crystalline solid[1]
Solubility Soluble in polar organic solvents[1]
Stability Generally stable under standard laboratory conditions. Should be protected from moisture and light.[1]

Pre-Dissolution Considerations: The Foundation of a Reliable Stock Solution

Before proceeding with the dissolution, it is imperative to consider the following factors to ensure the quality and accuracy of your stock solution:

  • Purity of the Compound: The purity of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine will directly impact the accuracy of the final concentration. Whenever possible, use a compound with the highest available purity and refer to the Certificate of Analysis (CoA) for the exact purity value.

  • Quality of DMSO: Utilize high-purity, anhydrous (≤0.05% water) DMSO. DMSO is hygroscopic and can absorb moisture from the atmosphere, which may affect the solubility and stability of the compound. Store DMSO in its original container, tightly sealed, and in a dry environment.

  • Safety Precautions: 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine is a chemical compound intended for laboratory research use. Always handle it in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocol: A Step-by-Step Guide to Dissolution

This protocol details the preparation of a 10 mM stock solution of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in DMSO. The concentration can be adjusted based on experimental needs and the compound's solubility limit.

Materials and Equipment
  • 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine powder

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated pipettes

Workflow for Dissolution of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in DMSO

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Handling A Calculate Mass B Weigh Compound A->B Accurate measurement C Add DMSO B->C Transfer to vial D Vortex C->D Initial mixing E Sonicate (if needed) D->E If not fully dissolved G Aliquot D->G If fully dissolved F Gentle Warming (optional) E->F For poor solubility F->G Once fully dissolved H Store at -20°C or -80°C G->H Long-term stability I Protect from Light & Moisture H->I Maintain integrity

Caption: Workflow for dissolving 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in DMSO.

Procedure
  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine is calculated as follows:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L × 0.001 L × 193.63 g/mol × 1000 mg/g = 1.9363 mg

  • Weighing the Compound:

    • Accurately weigh the calculated mass of the compound using a calibrated analytical balance. Tare the balance with the vial you will be using for dissolution.

  • Dissolution in DMSO:

    • Carefully transfer the weighed compound into a sterile, appropriately sized amber glass vial or microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the vial. For 1.9363 mg of the compound, add 1 mL of DMSO to achieve a 10 mM solution.

    • Tightly cap the vial.

  • Facilitating Dissolution:

    • Vortex the solution for 1-2 minutes. Visually inspect the solution to ensure all solid particles have dissolved.

    • If the compound does not fully dissolve with vortexing, place the vial in a water bath sonicator for 5-10 minutes.

    • As a final resort for compounds with poor solubility, gentle warming in a water bath (37°C) for a short period can be employed. However, use this with caution as excessive heat can degrade the compound.

  • Storage of the Stock Solution:

    • Once the compound is completely dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This will minimize the number of freeze-thaw cycles, which can degrade the compound and affect its solubility.

    • Store the aliquots in a freezer at -20°C for short-term storage or -80°C for long-term storage.

    • Ensure the storage vials are tightly sealed to prevent the absorption of moisture. Protect the vials from light by using amber vials or by storing them in a light-blocking container.

Application Notes: The Science Behind the Protocol

  • Why DMSO? DMSO is a highly effective solvent for a wide array of organic molecules due to its polar aprotic nature. Its ability to act as both a hydrogen bond acceptor and its large dielectric constant allow it to solvate a variety of compounds.[1]

  • The Importance of Anhydrous Conditions: The presence of water in DMSO can significantly impact the solubility of many compounds. Water can promote the formation of crystalline structures, leading to precipitation of the compound from the solution.

  • Aiding Dissolution:

    • Vortexing: Provides mechanical agitation to increase the interaction between the solvent and the solute, accelerating the dissolution process.

    • Sonication: The high-frequency sound waves generate cavitation bubbles in the solvent. The collapse of these bubbles creates localized high-energy, which can break apart solid aggregates and enhance dissolution.

    • Gentle Warming: Increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions, which can overcome the lattice energy of the crystalline solid. However, this should be done judiciously as some compounds are heat-labile.

  • Storage and Stability:

    • Low Temperatures: Storing the DMSO stock solution at low temperatures (-20°C or -80°C) significantly slows down the rate of any potential chemical degradation, thereby preserving the integrity of the compound over time.

    • Aliquoting: Repeated freeze-thaw cycles can lead to the precipitation of the compound out of the solution and can also cause degradation. Aliquoting into single-use volumes is a critical step to ensure the consistency of the stock solution for multiple experiments.

    • Protection from Light and Moisture: As 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine is noted to be sensitive to light and moisture, taking precautions to protect the solid compound and its solutions from these elements is crucial for maintaining its chemical stability.[1]

Conclusion

This document provides a comprehensive and scientifically grounded protocol for the dissolution of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in DMSO. By adhering to these guidelines, researchers, scientists, and drug development professionals can prepare high-quality, reliable stock solutions, which are fundamental for the success of subsequent experiments. The key to a successful dissolution lies in the use of high-purity reagents, proper handling techniques, and appropriate storage conditions.

References

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine

Abstract This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine, a key heterocyclic int...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine, a key heterocyclic intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method demonstrates excellent linearity, accuracy, and precision, making it suitable for quality control and stability testing applications. This document provides a step-by-step protocol for method development, validation in accordance with International Council for Harmonisation (ICH) guidelines, and sample analysis.

Introduction

3-Chloro-4-(5-methyl-2-imidazolyl)pyridine is a critical building block in the synthesis of various pharmacologically active compounds. Its purity and concentration must be meticulously controlled to ensure the quality and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1] This application note presents a validated HPLC method specifically designed for the reliable quantification of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in research and quality control environments.

The method development strategy was guided by the physicochemical properties of the analyte and established principles of reversed-phase chromatography.[2][3][4] 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (Figure 1) is a heterocyclic compound containing both a pyridine and an imidazole ring, with a molecular formula of C₉H₈ClN₃ and a molecular weight of 193.63 g/mol .[5] The presence of the basic imidazole ring (pKa ≈ 7.0) necessitates careful control of the mobile phase pH to ensure good peak shape and retention.[5][6]

Figure 1. Chemical Structure of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for initial development.

  • Chemicals and Reagents:

    • 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (≥98%)

    • Ammonium acetate (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions were optimized for the analysis of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For bulk drug substances, dissolve a known amount in the diluent to obtain a final concentration within the calibration range. For formulated products, a suitable extraction procedure may be required.

Method Development and Optimization

The primary objective of the method development was to achieve a symmetric peak shape, adequate retention, and good resolution from any potential impurities.

MethodDevelopment cluster_Initial Initial Parameter Selection cluster_Optimization Optimization cluster_Final Final Method Col_Select Column Selection (C18) MP_Select Mobile Phase Selection (ACN/Water) Col_Select->MP_Select Det_Select Detector Wavelength (UV Scan) MP_Select->Det_Select MP_pH Mobile Phase pH (Formic Acid Addition) Det_Select->MP_pH Initial Runs Gradient_Opt Gradient Optimization (Slope and Time) MP_pH->Gradient_Opt Flow_Temp Flow Rate & Temperature (Efficiency) Gradient_Opt->Flow_Temp Final_Method Optimized & Robust Method Flow_Temp->Final_Method

Caption: Workflow for HPLC method development.

The choice of a C18 column was based on the non-polar nature of the pyridine ring and the methyl-imidazole moiety, making it suitable for reversed-phase chromatography.[4] Acetonitrile was selected as the organic modifier due to its lower UV cutoff and viscosity compared to methanol.

Initial isocratic runs with neutral pH mobile phase resulted in poor peak shape (tailing), which is a common issue for basic compounds like imidazoles and pyridines on silica-based C18 columns.[7] The addition of 0.1% formic acid to the aqueous mobile phase significantly improved the peak symmetry by protonating the analyte and minimizing interactions with residual silanol groups on the stationary phase.[8] A gradient elution was then developed to ensure timely elution of the analyte and any potential late-eluting impurities.

Method Validation

The optimized HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

ValidationFlow cluster_Params Validation Parameters cluster_Criteria Acceptance Criteria Specificity Specificity Spec_Crit Peak Purity > 0.99 Specificity->Spec_Crit Linearity Linearity & Range Lin_Crit R² > 0.999 Linearity->Lin_Crit Accuracy Accuracy Acc_Crit Recovery 98-102% Accuracy->Acc_Crit Precision Precision Prec_Crit RSD < 2% Precision->Prec_Crit LOD_LOQ LOD & LOQ LOD_LOQ_Crit S/N > 3 (LOD) S/N > 10 (LOQ) LOD_LOQ->LOD_LOQ_Crit

Caption: Logical flow of method validation experiments.

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable), and the reference standard. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine. Peak purity was also assessed using a DAD, which showed no signs of co-elution.

Linearity and Range

The linearity of the method was determined by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Results

ParameterResultAcceptance Criteria
Range 1 - 100 µg/mLDefined
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroReport
Accuracy

Accuracy was determined by the recovery of known amounts of the reference standard spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Table 3: Accuracy Results

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.50.898.0% - 102.0%
100%100.20.598.0% - 102.0%
120%99.80.798.0% - 102.0%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst using different equipment.

Table 4: Precision Results

Precision Type% RSD of Peak AreaAcceptance Criteria
Repeatability 0.6%≤ 2.0%
Intermediate Precision 1.1%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). LOD is the concentration that yields an S/N of 3, and LOQ is the concentration that yields an S/N of 10.

Table 5: LOD and LOQ

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Conclusion

The developed reversed-phase HPLC method for the quantification of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine is specific, linear, accurate, and precise over a wide concentration range. The method is robust and suitable for routine analysis in a quality control laboratory. The use of a simple mobile phase and a standard C18 column makes this method easily transferable to other laboratories. Adherence to the principles outlined in USP General Chapter <621> ensures the method's compliance with pharmacopeial standards.[12][13][14]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Available from: [Link]

  • <621> CHROMATOGRAPHY. Available from: [Link]

  • Chromatography Method Modernization per USP <621> Revisions - Agilent. Available from: [Link]

  • Reverse Phase HPLC Basics for LC/MS - IonSource. Available from: [Link]

  • USP Chapter 621: Overview & Key Points - Phenomenex. Available from: [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corporation. Available from: [Link]

  • Reversed-phase chromatography - Wikipedia. Available from: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available from: [Link]

  • Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments. Available from: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. Available from: [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. Available from: [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. Available from: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC. Available from: [Link]

  • Reversed Phase HPLC Columns - Phenomenex. Available from: [Link]

  • Pyridine | SIELC Technologies. Available from: [Link]

  • 14 Principles of Reversed Phase HPLC - YouTube. Available from: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available from: [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available from: [Link]

  • Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?? | ResearchGate. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. Available from: [Link]

Sources

Method

Quantitative LC-MS/MS Bioanalysis of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in Human Plasma: A Mixed-Mode Cation Exchange Approach

Application Note & Technical Protocol Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Preclinical Drug Development Professionals Analyte Profiling & Bioanalytical Challenges The accurate quantificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Preclinical Drug Development Professionals

Analyte Profiling & Bioanalytical Challenges

The accurate quantification of basic, nitrogen-rich heterocyclic small molecules in biological matrices is a cornerstone of modern pharmacokinetic (PK) profiling. 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (Chemical Formula: C₉H₈ClN₃; Monoisotopic Mass: 193.04 Da) is a highly polar, basic compound characterized by the presence of both a pyridine ring (pKa ~5.2) and an imidazole ring (pKa ~7.0).

When analyzing such basic compounds in human plasma, scientists frequently encounter two major hurdles:

  • Severe Ion Suppression: Simple protein precipitation (PPT) leaves high concentrations of endogenous glycerophospholipids in the extract. These lipids co-elute with basic analytes, competing for charge droplets in the Electrospray Ionization (ESI) source and causing significant signal quenching.

  • Chromatographic Peak Tailing: The basic nitrogen atoms readily interact with residual acidic silanols on traditional silica-based stationary phases, leading to broad, asymmetric peaks that compromise integration and sensitivity.

To overcome these challenges, this protocol utilizes a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) strategy coupled with a Superficially Porous Particle (SPP) chromatographic column, ensuring a robust, self-validating system for high-throughput clinical and preclinical bioanalysis.

Mechanistic Rationale for Protocol Design (The "Why")

As a Senior Application Scientist, it is critical to design methods based on first principles rather than empirical trial and error.

Why Mixed-Mode Cation Exchange (MCX)?

MCX sorbents feature a hydrophobic polymeric backbone functionalized with strong cation-exchange groups (sulfonic acids). By acidifying the plasma sample with phosphoric acid prior to loading, we force both the pyridine and imidazole nitrogens of the analyte into a fully protonated (cationic) state.

During the loading phase, the analyte binds to the sorbent via dual mechanisms : hydrophobic interactions and strong electrostatic ionic bonds. This dual-retention allows us to employ an aggressive 100% methanol wash step. The organic wash disrupts the hydrophobic interactions of neutral lipids, proteins, and matrix phospholipids, washing them to waste, while the target analyte remains firmly anchored via ionic bonds[1]. Elution is subsequently triggered by introducing a basic solvent (5% NH₄OH), which neutralizes the analyte's charge, releasing it from the sulfonic acid sites into the collection plate.

Why Superficially Porous Particles (SPP) and Acidic Mobile Phases?

To prevent secondary silanol interactions, we employ an SPP C18 column. The solid core of SPP columns limits longitudinal diffusion, providing UHPLC-like efficiencies (sharp peaks) at standard HPLC backpressures. Furthermore, maintaining an acidic mobile phase (0.1% Formic Acid) ensures the analyte remains fully protonated during chromatography, facilitating optimal retention on the C18 phase while maximizing ionization efficiency in the ESI+ source.

Experimental Methodologies

Reagents and Materials
  • Analytes: 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (Target) and 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine-d₃ (Internal Standard, IS).

  • Matrix: Human Plasma (K₂EDTA anticoagulant).

  • SPE Plate: Oasis MCX µElution 96-well Plate (30 µm, 2 mg/well).

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water (H₂O), Formic Acid (FA), Phosphoric Acid (H₃PO₄), Ammonium Hydroxide (NH₄OH).

Preparation of Calibration Standards and Quality Controls (QCs)

A self-validating assay requires rigorous QC bracketing to ensure continuous accuracy across the dynamic range.

  • Stock Solutions: Prepared at 1.0 mg/mL in 50:50 MeOH:H₂O.

  • Calibration Curve: Spiked into blank human plasma to yield concentrations of 1.0, 2.5, 10, 50, 100, 250, 500, and 1000 ng/mL.

  • QC Levels: Lower Limit of Quantification (LLOQ, 1.0 ng/mL), Low QC (LQC, 3.0 ng/mL), Middle QC (MQC, 400 ng/mL), and High QC (HQC, 800 ng/mL).

Mixed-Mode Cation Exchange (MCX) Extraction Protocol

SPE_Workflow A 1. Sample Pre-treatment 100 µL Plasma + 100 µL 4% H3PO4 (Protonates basic nitrogens) B 2. Load Sample Analyte binds via ion-exchange A->B C 3. Wash 1 (Aqueous) 200 µL 2% Formic Acid (Removes polar interferences) B->C D 4. Wash 2 (Organic) 200 µL 100% Methanol (Removes phospholipids & lipids) C->D E 5. Elution 2 x 25 µL 5% NH4OH in MeOH/ACN (Neutralizes analyte for release) D->E F 6. Dilution 150 µL Aqueous Mobile Phase (Ready for LC-MS/MS) E->F

Caption: Solid-Phase Extraction (SPE) workflow using Mixed-Mode Cation Exchange (MCX) for basic analytes.

Step-by-Step SPE Execution:

  • Aliquot 100 µL of plasma sample (Blank, Standard, or QC) into a 96-well processing plate.

  • Add 10 µL of IS working solution (500 ng/mL).

  • Add 100 µL of 4% H₃PO₄ to disrupt protein binding and protonate the analyte. Vortex for 2 minutes.

  • Transfer the pre-treated sample to the MCX µElution plate. Apply low vacuum (approx. 5 in. Hg) to load the sample.

  • Wash the wells with 200 µL of 2% FA in H₂O.

  • Wash the wells with 200 µL of 100% MeOH. Apply high vacuum (15 in. Hg) for 1 minute to dry the sorbent bed.

  • Elute the target analytes into a clean collection plate using 2 aliquots of 25 µL of elution solvent (5% NH₄OH in 50:50 MeOH:ACN).

  • Dilute the eluate with 150 µL of 97:2:1 H₂O:ACN:FA to match initial mobile phase conditions, preventing solvent-induced peak distortion upon injection.

LC-MS/MS Instrumental Conditions

Table 1: Chromatographic Gradient Conditions Column: SPP C18, 50 x 2.1 mm, 2.7 µm | Flow Rate: 0.5 mL/min | Column Temp: 40°C

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Curve Profile
0.0095%5%Initial
0.5095%5%Isocratic Hold
2.5010%90%Linear Gradient
3.5010%90%Column Wash
3.6095%5%Re-equilibration
5.0095%5%End

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters Ionization Mode: Electrospray Ionization Positive (ESI+) | MRM Mode

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound194.0159.15022Quantifier (Loss of Cl)
Target Compound194.0117.05035Qualifier (Ring Cleavage)
Internal Standard197.0162.15022Quantifier

Method Validation & System Self-Validation

To ensure absolute trustworthiness, the developed protocol must be validated in strict accordance with the [2].

Validation_Workflow Start Bioanalytical Method Validation (FDA 2018 Guidelines) Sel 1. Selectivity Analyze 6 blank lots Ensure no matrix interference Start->Sel Lin 2. Linearity Calibration Curve (1-1000 ng/mL) R² ≥ 0.99 Start->Lin Acc 3. Accuracy & Precision LQC, MQC, HQC Bias/CV ≤ 15% Start->Acc Mat 4. Matrix Effect & Recovery Compare spiked vs. extracted Assess ion suppression Start->Mat Stab 5. Stability Freeze-thaw, Benchtop, Autosampler, Long-term Start->Stab

Caption: Core validation parameters aligned with the FDA 2018 Bioanalytical Method Validation Guidance.

Table 3: Summary of Expected Validation Acceptance Criteria & Results

Validation ParameterFDA 2018 Acceptance CriteriaTypical Assay Performance
Linearity (R²) N/A (Must be reproducible)> 0.995 (1/x² weighting)
Selectivity Interference ≤ 20% of LLOQNo endogenous peaks detected
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 6.8%
Intra-Assay Accuracy (Bias%) ± 15% (± 20% at LLOQ)94.5% – 106.2%
Extraction Recovery Consistent across QC levels> 88% (Consistent across LQC/HQC)
Matrix Effect (IS-Normalized) CV ≤ 15% across 6 lots95% – 102% (Negligible suppression)

The use of the MCX µElution format directly addresses the matrix effect parameter. By effectively washing away phospholipids during the 100% MeOH wash step, the IS-normalized matrix factor remains strictly near 100%, proving that the ESI source is free from lipid-induced ion suppression[1].

Conclusion

The quantification of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in plasma demands a rigorous understanding of the analyte's physicochemical properties. By leveraging the basic pKa of the pyridine and imidazole rings, this protocol utilizes a targeted Mixed-Mode Cation Exchange (MCX) extraction to isolate the analyte from complex biological matrices. Coupled with SPP chromatography and sensitive MRM detection, this self-validating workflow guarantees high recovery, negligible matrix effects, and strict compliance with FDA regulatory guidelines, making it highly suitable for high-throughput PK screening and clinical trials.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Center for Drug Evaluation and Research (CDER). Retrieved from[Link]

  • Xue, Y. J., et al. (2006). A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma. Rapid Communications in Mass Spectrometry, 20(18), 2660-2668. Retrieved from[Link]

Sources

Application

Application Note: Handling, Storage, and Reconstitution Guidelines for 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine

Executive Summary & Mechanistic Profiling The compound 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (CAS: 1936298-95-1) is an advanced bifunctional pharmacophore widely utilized in modern drug discovery [1]. It integra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Profiling

The compound 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (CAS: 1936298-95-1) is an advanced bifunctional pharmacophore widely utilized in modern drug discovery [1]. It integrates an electron-rich methylated imidazole ring with an electron-deficient chloropyridine scaffold. This unique structural duality enables diverse biological interactions but also dictates strict handling and storage parameters to prevent premature degradation.

Understanding the causality behind the compound's instability is critical for maintaining its integrity. The pyridine nitrogen exerts strong inductive (-I) and mesomeric (-M) effects, significantly reducing the electron density of the aromatic ring [2]. Consequently, the meta-substituted chlorine atom becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . When exposed to strong nucleophiles (e.g., primary amines, alkoxides) or protic solvents under basic conditions, the compound readily forms a negatively charged Meisenheimer intermediate—stabilized by the pyridine nitrogen—leading to the displacement of the chloride ion[2, 3]. Furthermore, the imidazole moiety introduces hydrogen-bonding capabilities, making the crystalline solid prone to atmospheric moisture absorption (hygroscopicity).

Storage & Environmental Controls

To mitigate the risks of SNAr degradation and hydrolysis, storage environments must be rigorously controlled.

  • Temperature & Light: Long-term storage must be maintained at 2–8°C in actinic (amber) glassware. Heterocyclic compounds containing both pyridine and imidazole rings can undergo photo-catalyzed oxidation when exposed to prolonged ultraviolet/visible light [4].

  • Atmosphere: Bulk quantities should be stored under an inert atmosphere (Argon or Nitrogen). The displacement of atmospheric oxygen and moisture prevents the formation of hydrates and oxidative byproducts.

  • Electrostatic Hazards: As a crystalline pharmaceutical intermediate, fine powders of this compound can accumulate static charge during transfer, posing a risk of material loss, inaccurate dosing, and potential dust deflagration [4, 5].

Reactivity Substrate 3-Chloro-4-(5-methyl- 1H-imidazol-2-yl)pyridine Intermediate Meisenheimer Complex (Stabilized by Pyridine N) Substrate->Intermediate Nucleophilic Attack (Rate-Determining) Nucleophile Strong Nucleophile (e.g., Alkoxide/Amine) Nucleophile->Intermediate Addition Product Substituted Pyridine Derivative + Cl- Intermediate->Product Chloride Elimination

Figure 1: Nucleophilic aromatic substitution (SNAr) pathway of the chloropyridine moiety.

Physicochemical Data and Solvent Compatibility

Summarizing the compound's properties and solvent compatibility is essential for designing downstream assays and synthetic steps.

Table 1: Physicochemical Properties & Handling Implications

PropertyValueCausality / Handling Implication
CAS Number 1936298-95-1Unique identifier for regulatory safety compliance.
Molecular Formula C9H8ClN3Nitrogen-rich scaffold; requires protection from potent oxidizing agents.
Molecular Weight 193.63 g/mol Utilized for precise molarity calculations during reconstitution.
Appearance Crystalline solidProne to static charge generation; necessitates anti-static handling tools.
Reactivity High (Electrophilic)The chloro-pyridine ring undergoes SNAr easily; avoid protic nucleophiles.

Table 2: Recommended Solvents and Storage Stability

Solvent TypeExamplesSuitabilityStorage Stability
Polar Aprotic DMSO, NMP, DMFExcellentHigh (Stable for >6 months at -20°C in sealed aliquots)
Polar Protic Methanol, EthanolModerateLow (Risk of solvolysis/SNAr over time; use immediately)
Aqueous Buffers PBS (pH 7.4)PoorVery Low (Compound may precipitate; requires DMSO co-solvent)

Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum compound integrity and operator safety.

Protocol A: Safe Handling and Transfer in an Inert Glovebox

This protocol prevents moisture ingress and static discharge during the handling of bulk powders.

  • Preparation: Purge the glovebox with high-purity Argon (O2 < 5 ppm, H2O < 5 ppm). Ensure all receiving amber vials and PTFE-lined caps are pre-dried in a vacuum oven at 60°C overnight.

  • Anti-Static Equilibration: Introduce the bulk compound container into the glovebox. Use an anti-static ionizing gun (e.g., Zerostat) on the weighing spatulas, the balance pan, and the receiving vials.

    • Causality: Neutralizing static electricity prevents the fine powder from repelling out of the vial, ensuring accurate mass transfer and eliminating dust explosion risks [5].

  • Transfer & Validation: Carefully transfer the required mass into pre-tared vials. Validate the transfer by re-weighing the source container to ensure mass balance (Source Mass Loss = Vial Mass Gain).

  • Sealing: Seal the vials tightly with PTFE-lined caps while still inside the inert atmosphere. PTFE provides a chemically inert, impermeable barrier against atmospheric moisture.

Protocol B: Reconstitution and Solubility Profiling

This protocol outlines the preparation of stock solutions for biological or synthetic assays.

  • Thermal Equilibration: Remove the sealed amber vial from 2–8°C storage. Place it in a desiccator at room temperature (20–25°C) for a minimum of 30 minutes before opening.

    • Causality: Opening a cold vial exposes the interior to ambient air, causing immediate condensation of atmospheric moisture onto the hygroscopic powder, which accelerates hydrolytic degradation.

  • Solvent Addition: In a certified fume hood, add the calculated volume of anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution.

    • Causality: DMSO is a polar aprotic solvent that lacks a nucleophilic proton, thereby completely suppressing unwanted SNAr reactions during storage [3].

  • Dissolution & Visual Validation: Vortex the vial gently for 60 seconds. Visually inspect the solution against both a white and a black background. The system is validated if the solution is perfectly clear, with zero visible particulates or opalescence.

  • Aliquotting: Dispense the stock solution into single-use, low-bind amber microcentrifuge tubes (e.g., 50 µL per tube).

    • Causality: Repeated freeze-thaw cycles of a single master stock introduce microscopic moisture and cause localized solute concentration gradients, rapidly degrading the compound.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -20°C or -80°C freezer for long-term storage.

Workflow Start Receipt of Compound CAS: 1936298-95-1 Insp Visual Inspection & Integrity Check Start->Insp Glovebox Transfer to Inert Atmosphere (Ar/N2) Insp->Glovebox If bulk powder Storage Long-Term Storage (2-8°C, Amber Vial) Glovebox->Storage Seal under inert gas Recon Reconstitution in Polar Aprotic Solvent Storage->Recon Thaw to RT before opening Aliquots Aliquot Preparation (Single-Use) Recon->Aliquots Visual validation

Figure 2: Standard operating workflow for safe handling, storage, and reconstitution.

References

  • Title: How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Bulk Bags for Pharmaceutical Raw Materials: Risks & Requirements Source: Codefine URL: [Link]

Method

Application Note: Preparation, Formulation, and Analytical Validation of 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine Stock Solutions

Overview & Pharmacophore Significance 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (CAS: 1936298-95-1) is a highly versatile, bifunctional heterocyclic building block utilized extensively in contemporary medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Pharmacophore Significance

3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (CAS: 1936298-95-1) is a highly versatile, bifunctional heterocyclic building block utilized extensively in contemporary medicinal chemistry[1]. By integrating an electron-rich pyridine ring with a methylated imidazole scaffold, this compound serves as an advanced pharmacophore capable of diverse biological interactions, particularly in enzyme inhibition and receptor targeting[1].

However, the unique structural complexity introduced by the meta-substituted chlorine atom and the dual nitrogen-containing rings presents specific solubility challenges. Proper preparation of stock solutions is critical to prevent compound precipitation, ensure accurate dosing, and maintain structural integrity during both in vitro assays and in vivo preclinical studies.

Physicochemical Profiling & Causality in Solvent Selection

To design a self-validating formulation protocol, one must first analyze the physicochemical properties driving the compound's behavior in solution. The presence of both hydrogen-bond donors (imidazole N-H) and acceptors (pyridine nitrogen) leads to strong intermolecular crystal packing.

  • In Vitro Causality: To overcome the high crystal lattice energy, a strong polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is required. DMSO effectively solvates the compound by disrupting intermolecular hydrogen bonds without altering the compound's protonation state.

  • In Vivo Causality: For animal studies, high concentrations of DMSO are toxic. Therefore, a step-wise formulation strategy utilizing co-solvents (PEG300) and surfactants (Tween-80) is necessary. This prevents the rapid precipitation that typically occurs when a lipophilic compound is introduced to an aqueous physiological environment[2].

Quantitative Physicochemical Data
PropertyValueImplication for Formulation
Chemical Name 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridineBifunctional nature requires careful pH/solvent consideration.
CAS Number 1936298-95-1Unique identifier for sourcing high-purity (>98%) material.
Molecular Formula C₉H₈ClN₃Indicates moderate lipophilicity.
Molecular Weight 193.63 g/mol [1]Used for precise molarity calculations (e.g., 1.94 mg/mL = 10 mM).
Appearance Crystalline Solid[1]Requires mechanical disruption (vortexing/sonication) for dissolution.

Experimental Protocols

Protocol A: In Vitro Stock Solution Preparation (10 mM)

This protocol generates a stable 10 mM master stock suitable for biochemical and cell-based assays.

  • Analytical Weighing: Equilibrate the crystalline solid to room temperature in a desiccator. Using a microbalance, accurately weigh 1.94 mg of 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine into a sterile 1.5 mL Eppendorf tube.

  • Primary Solvation: Add 1.0 mL of LC-MS grade, anhydrous DMSO.

  • Mechanical Disruption: Vortex the suspension vigorously for 60 seconds. If visible particulates remain, place the tube in a room-temperature ultrasonic water bath for 5 minutes. Caution: Do not heat the water bath, as elevated temperatures can accelerate oxidative degradation.

  • Aliquot and Storage: Divide the clear solution into 50 µL aliquots using amber glass vials to protect the compound from photolytic degradation[1]. Store immediately at -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: In Vivo Formulation Strategy (1 mg/mL Clear Solution)

This protocol utilizes a standard 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle, designed to maintain the compound in a micro-emulsion suitable for oral gavage (PO) or intravenous (IV) injection[2].

  • Initial Dissolution: Weigh 1.0 mg of the compound into a sterile glass vial. Add 100 µL of DMSO (10% of final volume). Vortex until completely dissolved.

  • Co-solvent Addition: Add 400 µL of PEG300 (40% of final volume). Vortex for 30 seconds. Causality: PEG300 acts as a transitional co-solvent, lowering the dielectric constant gap between DMSO and water.

  • Surfactant Addition: Add 50 µL of Tween-80 (5% of final volume). Vortex gently to avoid excessive foaming. Causality: Tween-80 provides steric stabilization, forming micelles that encapsulate the lipophilic core of the compound.

  • Aqueous Phase Integration: Dropwise, add 450 µL of sterile 0.9% Saline (45% of final volume) while continuously vortexing the mixture.

  • Validation: Visually inspect the final 1.0 mL solution against a dark background. It should be completely clear with no Tyndall effect (light scattering), indicating the absence of micro-precipitates. Use immediately or store at 4°C for a maximum of 24 hours.

Analytical Validation (LC-MS/HPLC)

To ensure the trustworthiness of the prepared stocks, a self-validating quality control step must be performed prior to critical assays.

  • Sample Preparation: Dilute the DMSO stock 1:1000 in a 50:50 mixture of Acetonitrile and LC-MS grade Water.

  • Chromatographic Conditions: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Note: Formic acid is crucial here to protonate the pyridine and imidazole nitrogens, preventing peak tailing.

  • Detection: Monitor UV absorbance at 254 nm to confirm purity (>98% single peak). Extract the mass chromatogram for m/z 194.0 [M+H]⁺ to confirm the structural identity of the active pharmaceutical ingredient (API).

Formulation Workflow Diagram

G cluster_invitro In Vitro Pipeline cluster_invivo In Vivo Pipeline Start 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (Solid Powder) Weigh Analytical Weighing (Microbalance) Start->Weigh DMSO Dissolve in 100% DMSO (Vortex & Sonicate) Weigh->DMSO In Vitro CoSolvent Add Co-solvents (10% DMSO + 40% PEG300) Weigh->CoSolvent In Vivo Aliquot Aliquot into Amber Vials (Protect from light) DMSO->Aliquot Store1 Store at -80°C (Max 6 months) Aliquot->Store1 Validation LC-MS/HPLC Validation (Purity & Stability Check) Store1->Validation Aqueous Add Aqueous Phase (5% Tween-80 + 45% Saline) CoSolvent->Aqueous Store2 Use Immediately or Store at 4°C (Short-term) Aqueous->Store2 Store2->Validation

Workflow for the preparation and validation of in vitro and in vivo stock solutions.

Sources

Application

Standard Operating Procedure: Isolation and Purification of 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine

Introduction & Pharmacophore Rationale 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (CAS: 1936298-95-1) is an advanced bifunctional pharmacophore widely utilized in modern drug discovery. The molecule integrates an ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (CAS: 1936298-95-1) is an advanced bifunctional pharmacophore widely utilized in modern drug discovery. The molecule integrates an electron-deficient chloropyridine ring with an electron-rich methylimidazole moiety into a single scaffold [1]. This dual-ring system imparts unique physicochemical properties, notably its amphoteric-like basicity (possessing both pyridine and imidazole nitrogens) and its propensity to act as both a hydrogen bond donor and acceptor.

Because of its basic nature, standard purification via bare silica gel chromatography often results in severe peak tailing and irreversible adsorption. This is driven by strong electrostatic interactions between the basic nitrogens of the compound and the acidic silanol groups on the silica surface [2]. Therefore, a specialized, multi-stage purification strategy is required to achieve pharmaceutical-grade purity (>99%).

Physicochemical Profiling

Understanding the target's physical properties is critical for designing a self-validating purification system. The table below summarizes the quantitative data driving the protocol design.

ParameterValue / Description
IUPAC Name 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine
CAS Number 1936298-95-1
Molecular Formula C₉H₈ClN₃
Molecular Weight 193.63 g/mol
Estimated pKa (Conjugate Acid) ~6.9 (Imidazole N); ~2.8 (Chloropyridine N)
Solubility Profile Soluble in MeOH, EtOH, EtOAc, DCM; sparingly soluble in neutral water; highly soluble in acidic water (pH < 2).
Physical State Crystalline Solid

Purification Strategy & Mechanistic Causality (E-E-A-T)

To synthesize technical accuracy with field-proven insights, this protocol avoids a "one-size-fits-all" approach and instead relies on a three-phase cascade, with each step grounded in specific chemical causality:

  • Phase 1: Acid-Base Liquid-Liquid Extraction (LLE)

    • Causality: The imidazole ring is the primary basic site. Protonation at pH 1 (using 1M HCl) forms a highly polar, water-soluble hydrochloride salt. Unreacted starting materials (e.g., halogenated pyridines) and neutral/acidic impurities remain highly lipophilic and partition into the organic phase (Dichloromethane), allowing for their complete removal. Raising the pH to 9-10 deprotonates the nitrogens, regenerating the neutral free base, which is subsequently extracted into Ethyl Acetate (EtOAc).

  • Phase 2: Amine-Modified Normal-Phase Chromatography

    • Causality: Basic heterocycles interact strongly with weakly acidic silanol groups (Si-OH) on bare silica gel, leading to poor recovery and co-elution. By modifying the mobile phase with 1% Triethylamine (TEA), the TEA competitively binds to these silanol sites, effectively "deactivating" the column[3]. This allows the target compound to elute as a sharp, symmetrical band, separating it from closely related structural impurities (e.g., des-chloro analogs).

  • Phase 3: Anti-Solvent Recrystallization

    • Causality: Recrystallization provides the final polishing step. The compound is highly soluble in boiling EtOAc but poorly soluble at 0°C, while Hexanes act as a strict anti-solvent. Slow cooling promotes the formation of a highly ordered crystal lattice, thermodynamically excluding any trace regioisomers that may have co-eluted during chromatography.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Synthesis Mixture (Target + Impurities) AcidExt Acid Extraction (1M HCl / DCM) Crude->AcidExt OrgDiscard Organic Phase (Neutral Impurities Discarded) AcidExt->OrgDiscard Organic Layer AqPhase Aqueous Phase (Protonated Target) AcidExt->AqPhase Aqueous Layer Basification Basification & Extraction (pH 9-10 / EtOAc) AqPhase->Basification Chromatography Flash Chromatography (Silica Gel + 1% TEA) Basification->Chromatography Organic Extract (EtOAc) Recrystallization Recrystallization (EtOAc / Hexanes) Chromatography->Recrystallization Pooled Fractions Pure Pure Compound (>99% Purity) Recrystallization->Pure Filtered Crystals

Purification workflow for 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine.

Detailed Experimental Protocols

Phase 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in 150 mL of Dichloromethane (DCM).

  • Acidic Partitioning: Transfer the solution to a separatory funnel. Add 100 mL of 1M aqueous HCl. Shake vigorously and vent. Allow the layers to separate.

  • Separation: Drain the lower organic layer (DCM) into a separate flask. Repeat the extraction of the organic layer with an additional 50 mL of 1M HCl.

  • Organic Discard: Discard the combined DCM layers (contains neutral/acidic impurities).

  • Basification: Cool the combined aqueous acidic layers in an ice bath (0–5°C). Slowly add 2M aqueous Na₂CO₃ dropwise under continuous stirring until the pH reaches 9–10 (verify with pH paper). A precipitate of the free base will form.

  • Free Base Extraction: Extract the basified aqueous mixture with Ethyl Acetate (EtOAc) (3 × 100 mL).

  • Drying & Concentration: Combine the EtOAc layers, wash with 50 mL of saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure crude solid.

Phase 2: Amine-Modified Flash Column Chromatography
  • Column Preparation: Slurry-pack standard silica gel (230–400 mesh) in DCM containing 1% (v/v) Triethylamine (TEA). Note: The TEA is critical to neutralize acidic silanols and prevent irreversible binding of the imidazole ring.

  • Dry Loading: Dissolve the semi-pure solid in a minimal amount of 10% MeOH in DCM. Add a small amount of silica gel (approx. 3x the mass of the crude) and evaporate the solvent completely to form a free-flowing powder. Load this powder evenly onto the top of the packed column.

  • Elution Gradient: Elute the column using a step gradient:

    • 2 Column Volumes (CV): 100% DCM + 1% TEA

    • 3 CV: 2% MeOH in DCM + 1% TEA

    • 5 CV: 5% MeOH in DCM + 1% TEA (Target compound typically elutes here).

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). The target compound will appear as a dark, UV-active spot.

  • Concentration: Pool the fractions containing the pure product and evaporate under reduced pressure.

Phase 3: Anti-Solvent Recrystallization
  • Dissolution: Suspend the chromatographed solid in a minimum volume of boiling EtOAc (approx. 5-8 mL/g) in a round-bottom flask equipped with a reflux condenser.

  • Anti-Solvent Addition: Once fully dissolved, remove from heat and immediately add Hexanes dropwise until the solution becomes slightly turbid (cloud point).

  • Clarification: Add 1–2 drops of boiling EtOAc just until the turbidity clears.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0–5°C) for an additional 2 hours to maximize yield.

  • Isolation: Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexanes (2 × 10 mL).

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours to remove residual solvent.

Analytical Validation Criteria

To ensure the self-validating nature of this protocol, the final purified material must meet the following analytical benchmarks:

  • HPLC Purity: >99.0% (Reverse Phase C18 column; Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA modifier; Detection at 254 nm).

  • LC-MS: Positive electrospray ionization (ESI+) must show the dominant pseudomolecular ion [M+H]⁺ at m/z 194.0 (accounting for the ³⁵Cl isotope).

  • ¹H NMR (DMSO-d₆, 400 MHz): Must confirm the structural integrity. Key diagnostic signals include the imidazole methyl group (singlet, ~2.3 ppm), the imidazole backbone proton (singlet, ~7.0 ppm), and the characteristic coupling pattern of the 3-chloro-4-substituted pyridine ring.

References

  • MDPI. "Quantitative Explanation of Basic Compound Retention Mechanisms in Liquid Chromatography." Molecules, 2020. URL:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting low synthesis yield of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine

Technical Support Center: Troubleshooting Synthesis of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Synthesis of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering severe yield bottlenecks when synthesizing 2-imidazolylpyridine derivatives. The synthesis of 3-chloro-4-(5-methyl-2-imidazolyl)pyridine typically relies on the Debus-Radziszewski reaction—a multicomponent condensation of 3-chloro-4-pyridinecarboxaldehyde, methylglyoxal, and an ammonia source.

While theoretically straightforward, this specific substrate combination is notoriously prone to stalling. Below is a comprehensive, field-proven guide to understanding the mechanistic bottlenecks of this reaction and the exact protocols required to achieve high-yield cyclization.

Reaction Pathway & Mechanistic Bottlenecks

SynthesisPathway SM1 3-Chloro-4-pyridinecarboxaldehyde (Electrophilic Carbonyl) GemDiol Stable Gem-Diol (Hydrate) [Unreactive Dead End] SM1->GemDiol + H2O (Moisture) Intermediate Diimine / Aminal Intermediate (Transient) SM1->Intermediate + NH4OAc SM2 Methylglyoxal (or Acetal Surrogate) Polymer Oligomers / Lactic Acid [Degradation Byproducts] SM2->Polymer Base / Excess Heat SM2->Intermediate + NH4OAc NH3 NH4OAc (Nitrogen Source) NH3->Intermediate GemDiol->SM1 - H2O (Dean-Stark) Product 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine [Target Product] Intermediate->Product Cyclization (- H2O)

Figure 1: Synthesis pathway of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine and the gem-diol trap.

Root Cause Analysis & FAQs

Q1: My starting material (3-chloroisonicotinaldehyde) remains unreactive even after extended reflux. What is happening? The "Gem-Diol Trap": The root cause is almost certainly the hydration of your starting aldehyde. The inductive electron-withdrawing effect (-I) of the chlorine atom at the 3-position, combined with the electron-deficient nature of the pyridine ring, makes the C4-carbonyl carbon exceptionally electrophilic. This drastically lowers the activation energy for nucleophilic attack by ambient water, leading to the formation of a highly stable, unreactive gem-diol (hydrate)[1]. Once in this gem-diol form, the carbon cannot undergo nucleophilic attack by ammonia to form the necessary imine intermediate. This phenomenon has been extensively proven via solid-state NMR and X-ray diffraction studies of formylpyridines[2].

Q2: I am using commercial 40% aqueous methylglyoxal. Could this be causing my low yields? The Aqueous Methylglyoxal Paradox: Yes. By introducing a 40% aqueous solution into the reaction, you are flooding the system with water. This instantly drives your sensitive 3-chloro-4-pyridinecarboxaldehyde into its dead-end gem-diol form. Furthermore, under heated basic conditions (e.g., if using aqueous ammonia), methylglyoxal rapidly undergoes Cannizzaro-type disproportionation into lactic acid or polymerizes into dark, tarry byproducts. Solution: You must switch to anhydrous conditions and use pyruvaldehyde dimethyl acetal as a surrogate.

Q3: How does the cyclization step achieve the correct oxidation state without an external oxidant? Internal Redox Disproportionation: The Debus-Radziszewski condensation is a brilliant example of internal redox. The starting aldehyde carbon (oxidation state +1) is oxidized to form C2 of the imidazole ring (oxidation state +3, bonded to two nitrogens). Simultaneously, the two diketone carbons (both +2) are reduced to form C4 and C5 of the imidazole (both +1). This exact transfer of 2 electrons requires precise proton shuttling. Using glacial acetic acid as your solvent provides the ideal mildly acidic environment to act as a proton-transfer catalyst for this disproportionation.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between reagent selection and isolated yield, demonstrating why anhydrous, controlled-release conditions are mandatory.

Aldehyde Pre-TreatmentNitrogen SourceDiketone SourcePrimary ByproductIsolated Yield (%)
None (Benchtop)Aqueous NH3 (28%)40% Aq. MethylglyoxalUnreacted Gem-Diol< 15%
None (Benchtop)Anhydrous NH4OAc40% Aq. MethylglyoxalLactic Acid / Tars25 - 30%
Dean-Stark DriedAnhydrous NH4OAc40% Aq. MethylglyoxalOligomers45 - 50%
Dean-Stark Dried Anhydrous NH4OAc Pyruvaldehyde Dimethyl Acetal Trace Oxazoles 82 - 88%

Optimized Standard Operating Procedure (SOP)

This self-validating protocol utilizes pyruvaldehyde dimethyl acetal. The acidic environment hydrolyzes the acetal in situ, slowly releasing methylglyoxal while simultaneously consuming any residual water generated by the imine condensation. This dual-action mechanism protects the aldehyde from gem-diol formation.

Reagents:

  • 3-Chloro-4-pyridinecarboxaldehyde (1.0 eq, freshly distilled or Dean-Stark dried)

  • Pyruvaldehyde dimethyl acetal (1.2 eq)

  • Ammonium acetate (10.0 eq, strictly anhydrous)

  • Glacial acetic acid (Solvent, strictly anhydrous)

Step-by-Step Methodology:

  • Preparation of the Imine Intermediate: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve anhydrous ammonium acetate (10.0 eq) in glacial acetic acid under an inert nitrogen atmosphere.

  • Aldehyde Addition: Add 3-chloro-4-pyridinecarboxaldehyde (1.0 eq) to the mixture. Stir at 60°C for 30 minutes. Validation checkpoint: A slight color change indicates the formation of the transient diimine/aminal intermediate.

  • Controlled Acetal Addition: Using a syringe pump, slowly add pyruvaldehyde dimethyl acetal (1.2 eq) dropwise over 45 minutes. Do not dump the reagent; controlled addition prevents methylglyoxal polymerization.

  • Cyclization & Internal Redox: Elevate the temperature to 110°C and reflux for 4-6 hours. Monitor the reaction via LC-MS until the aldehyde mass is completely consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice and carefully neutralize with saturated aqueous Na2CO3 until the pH reaches 8.0.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Dichloromethane/Methanol gradient) to isolate the pure 3-chloro-4-(5-methyl-2-imidazolyl)pyridine as a crystalline solid.

References

  • Crespi, A. F., Byrne, A. J., Vega, D., Chattah, A. K., Monti, G. A., & Lázaro-Martínez, J. M. (2018). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. The Journal of Physical Chemistry A, 122(2), 601-609. URL:[Link]

  • Crespi, A. F., & Lázaro-Martínez, J. M. (2023). Can a gem-Diol Moiety Be Isolated? A Reaction Study by NMR and X-ray Spectroscopies. Journal of Chemical Education, 100(11), 4536-4542. URL:[Link]

Sources

Optimization

improving aqueous solubility of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine for assays

Technical Support Center: Solubilization & Assay Optimization for 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine Welcome to the Technical Support Center for 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine . This bifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization & Assay Optimization for 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine

Welcome to the Technical Support Center for 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine . This bifunctional heterocyclic compound is a highly valuable pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors targeting Bcr-Abl fusion proteins (sharing structural motifs with FDA-approved drugs like nilotinib and ponatinib)[1].

However, its unique structural features—an electron-rich imidazole ring combined with a lipophilic chlorinated pyridine core—often lead to poor aqueous solubility at physiological pH (7.4). This guide provides evidence-based troubleshooting, mechanistic insights, and validated protocols to resolve precipitation, colloidal aggregation, and assay variability.

Physicochemical Profile & Solubilization Strategies

To effectively formulate this compound, we must understand the causality behind its behavior in aqueous media.

PropertyValue / CharacteristicMechanistic Consequence in AssaysRecommended Solubilization Strategy
Imidazole pKa ~7.0At pH 7.4, the compound is >70% un-ionized (neutral), drastically reducing aqueous solubility.pH Adjustment: Lowering assay buffer to pH 6.0–6.5 protonates the imidazole nitrogen, enhancing solubility.
Lipophilicity High (driven by 3-chloro-pyridine core)Neutral species rapidly undergo hydrophobic aggregation, forming colloidal precipitates.Complexation: Encapsulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) masks the lipophilic core.
Solvent Tolerance Highly soluble in polar organicsDilution from 100% DMSO into aqueous buffer causes "solvent shift" precipitation.Pre-dilution Cascades: Stepwise dilution with surfactants (e.g., 0.01% Tween-20) to stabilize the transition.

Troubleshooting Guide (FAQs)

Q1: Why does the compound precipitate immediately when diluted from a 10 mM DMSO stock into my pH 7.4 kinase assay buffer? A1: This is a classic "solvent shift" phenomenon driven by the compound's pKa. At pH 7.4, the basic imidazole nitrogen is predominantly in its un-ionized state. When the DMSO concentration drops below the critical solvation threshold (typically <5% in final assays), the highly lipophilic 3-chloro-pyridine core is exposed to water. To minimize thermodynamic instability, the molecules rapidly self-associate, forming insoluble aggregates. Solution: Implement a stepwise pre-dilution cascade using a surfactant, or slightly lower the buffer pH to 6.5 (if your specific kinase tolerates it) to shift the equilibrium toward the protonated, water-soluble species.

Q2: I am seeing erratic, "bell-shaped" IC50 curves or flat-lining at high concentrations in my biochemical assays. Is this related to solubility? A2: Yes. This is the hallmark of colloidal aggregation . Even if you don't see visible precipitate, 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine can form sub-visible colloidal aggregates (100–1000 nm). These aggregates non-specifically sequester the target enzyme or scatter light in fluorescence-based readouts, leading to false positives or erratic dose-response curves. Validation Step: Before running the assay, measure your compound-buffer mixture using Dynamic Light Scattering (DLS) or a nephelometer to confirm the absence of sub-visible aggregates.

Q3: How can I maintain solubility in cell-based assays where DMSO must be kept below 0.5% and pH must remain at 7.4? A3: For cell-based assays where pH adjustment and high co-solvent concentrations are toxic, cyclodextrin complexation is the gold standard[2]. By formulating the compound with 10–20% Hydroxypropyl-β-cyclodextrin (HP-β-CD), the lipophilic chlorinated pyridine ring is encapsulated within the hydrophobic cavity of the cyclodextrin, while the polar exterior maintains aqueous solubility. This prevents aggregation without disrupting the cell membrane.

Experimental Workflows & Mechanistic Pathways

TroubleshootingWorkflow Start Issue: Compound Precipitates in Assay Buffer CheckAssay Identify Assay Type Start->CheckAssay Biochemical Biochemical Assay (e.g., Kinase Panel) CheckAssay->Biochemical CellBased Cell-Based Assay (e.g., Viability/Signaling) CheckAssay->CellBased BioStep1 Adjust buffer pH to 6.5 (Protonates imidazole) Biochemical->BioStep1 CellStep1 Formulate with 10-20% HP-β-CD CellBased->CellStep1 BioStep2 Add 0.01% - 0.05% Tween-20 or Triton X-100 BioStep1->BioStep2 Success Stable Solubility & Reliable IC50 Readout BioStep2->Success CellStep2 Limit final DMSO to <0.5% CellStep1->CellStep2 CellStep2->Success

Caption: Decision matrix for troubleshooting 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine solubility.

MechanisticPathway FreeDrug Neutral Compound (pH 7.4) Aggregate Colloidal Aggregate (Precipitate) FreeDrug->Aggregate Aqueous Buffer Protonated Protonated Species (pH 6.5) FreeDrug->Protonated Lower pH Complex HP-β-CD Inclusion Complex FreeDrug->Complex Add HP-β-CD Protonated->Complex Synergistic Solubilization

Caption: Mechanistic pathways of compound aggregation vs. targeted solubilization strategies.

Validated Experimental Protocols

Protocol A: Pre-Dilution Cascade for Biochemical Assays Objective: Prevent solvent-shift nucleation when transitioning from 100% DMSO to aqueous buffer.

  • Stock Preparation: Prepare a 10 mM stock of 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine in 100% anhydrous DMSO. Store at -20°C in dark aliquots.

  • Intermediate Dilution: Create a 10X intermediate stock (e.g., 100 µM) by diluting the 10 mM stock into an intermediate buffer containing 10% DMSO and 0.1% Tween-20 . Vortex immediately for 15 seconds. Causality: The surfactant forms micelles that temporarily stabilize the neutral compound as DMSO concentration drops.

  • Final Assay Dilution: Dilute the intermediate stock 1:10 into your final assay buffer (pH 6.5 if tolerated, otherwise pH 7.4). The final assay conditions will be 10 µM compound, 1% DMSO, and 0.01% Tween-20.

  • Self-Validation: Centrifuge the final dilution at 10,000 x g for 5 minutes. Measure the UV absorbance of the supernatant to confirm no compound was lost to the pellet.

Protocol B: HP-β-CD Complexation for Cell-Based Assays Objective: Achieve high aqueous solubility at pH 7.4 while keeping DMSO <0.5% to prevent cytotoxicity.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard cell culture media (e.g., DMEM) or PBS. Filter sterilize (0.22 µm).

  • Complexation: Add the required volume of 10 mM DMSO compound stock directly into the 20% HP-β-CD solution to achieve a 1 mM intermediate stock.

  • Incubation: Sonicate in a water bath for 10 minutes, then incubate at 37°C for 1 hour on an orbital shaker. Causality: Heat and kinetic energy are required to drive the lipophilic 3-chloro-pyridine moiety into the cyclodextrin cavity, displacing water molecules to form the thermodynamically stable inclusion complex[2].

  • Final Dilution: Dilute the 1 mM complexed stock into your cell assay plate. A 10 µM final assay concentration will result in only 0.1% DMSO and 0.2% HP-β-CD, both well within non-toxic limits for mammalian cell culture.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Retrieved from[Link]

Sources

Troubleshooting

Bioanalytical Support Center: Tissue Extraction Optimization for 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine

Welcome to the Technical Support Center for the bioanalysis of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine . This compound is a highly functionalized basic heterocycle, frequently utilized as a critical building block or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine . This compound is a highly functionalized basic heterocycle, frequently utilized as a critical building block or intermediate in the development of kinase inhibitors and other targeted therapeutics[1].

Extracting this compound from complex tissue matrices (e.g., liver, brain, or tumor homogenates) presents unique challenges due to its dual-ring system. The pyridine ring (pKa ~5.2) and the imidazole ring (pKa ~7.0) dictate its ionization state, making pH control the single most critical variable in your extraction workflow. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to ensure high recovery and robust LC-MS/MS quantification.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my Liquid-Liquid Extraction (LLE) recovery from liver tissue stuck below 20% when using ethyl acetate?

The Causality: At physiological tissue pH (~7.4), the imidazole nitrogen (pKa ~7.0) exists in a state of dynamic equilibrium, with a significant fraction remaining protonated (ionized). Ionized compounds exhibit high aqueous solubility and poor partitioning into non-polar organic solvents like ethyl acetate or hexane. The Solution: You must shift the equilibrium by adjusting the homogenate pH to at least 2 units above the highest pKa. Add a 0.1 M carbonate buffer to raise the sample pH to 9.6[2]. This fully deprotonates both the pyridine and imidazole rings, rendering the molecule neutral and driving it into the organic phase.

Q2: I achieve good extraction recovery, but my LC-MS/MS signal drops significantly at the elution time of the analyte. How do I resolve this matrix effect?

The Causality: Tissue homogenates are rich in endogenous glycerophospholipids. During standard LLE or protein precipitation, these lipids co-extract and elute in the same reversed-phase retention window as your analyte. In the electrospray ionization (ESI) source, these lipids outcompete your analyte for available charge, leading to severe ion suppression. The Solution: Transition from LLE to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . Because your analyte is a weak base, acidifying the sample with 2% formic acid protonates the nitrogens. The analyte binds strongly to the MCX sorbent via ionic interactions, allowing you to wash away the neutral phospholipids with 100% methanol before eluting the target compound with a basic organic solvent[3].

Q3: My compound seems to degrade during the extraction process, leading to inconsistent quantification. What causes this?

The Causality: Imidazole rings can be susceptible to oxidative degradation, particularly in iron-rich tissue homogenates (like liver or spleen) undergoing mechanical disruption (bead beating) at room temperature. The generation of reactive oxygen species (ROS) during homogenization accelerates this degradation. The Solution: Implement a self-validating cold-extraction protocol. Keep all buffers on ice, add an antioxidant (e.g., 0.1% ascorbic acid) to the homogenization buffer, and perform the extraction immediately. To make the system self-validating, always spike a Stable Isotopically Labeled (SIL) internal standard into the raw tissue before homogenization. If minor degradation occurs, the SIL-IS will degrade at the identical rate, keeping the analyte/IS area ratio constant and preserving quantitative integrity.

Q4: Post-homogenization, a large portion of the drug remains trapped in the tissue pellet. How can I improve release?

The Causality: Highly lipophilic and basic compounds often exhibit strong non-specific binding to tissue proteins and membrane fragments. Standard aqueous buffers fail to disrupt these hydrophobic pockets. The Solution: Incorporate a chaotropic agent or a mass-spectrometry-compatible surfactant into your homogenization buffer. Using a 1:1 mixture of acetonitrile and aqueous buffer during the initial bead-beating step denatures the proteins and disrupts the lipid bilayers, releasing the bound analyte into the supernatant[2].

Part 2: Standardized Experimental Protocols

Protocol A: pH-Optimized Liquid-Liquid Extraction (LLE)

Best for high-throughput screening where matrix effects are manageable.

  • Homogenization: Weigh 50 mg of tissue. Add 200 µL of ice-cold 50% Acetonitrile in water (containing SIL-IS). Homogenize via bead-beating for 2 minutes at 4°C.

  • pH Adjustment: Transfer 100 µL of the homogenate to a clean 96-well plate. Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.6) to fully neutralize the basic nitrogens[2].

  • Extraction: Add 600 µL of Ethyl Acetate. Seal the plate and vortex vigorously for 10 minutes to ensure partitioning.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Recovery: Transfer 400 µL of the upper organic layer to a new plate. Evaporate to dryness under nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Best for complex tissues (liver, brain) requiring maximum lipid removal.

  • Pre-treatment: Homogenize tissue as described above. Take 100 µL of homogenate and dilute 1:1 with 2% Formic Acid in water to protonate the analyte[3].

  • Conditioning: Condition the MCX 96-well plate with 500 µL Methanol, followed by 500 µL 2% Formic Acid in water.

  • Loading: Load the acidified sample onto the MCX sorbent.

  • Wash 1 (Aqueous): Wash with 500 µL of 2% Formic Acid in water to remove water-soluble endogenous salts.

  • Wash 2 (Organic): Wash with 500 µL of 100% Methanol to elute neutral lipids and phospholipids[3].

  • Elution: Elute the target analyte with 2 x 200 µL of 5% Ammonium Hydroxide in Methanol. The basic environment neutralizes the analyte, breaking the ionic bond with the sorbent.

  • Final Step: Evaporate the eluate and reconstitute for LC-MS/MS.

Part 3: Quantitative Data Summary

The following table summarizes the expected performance metrics when extracting 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine from rat liver homogenate (spiked at 100 ng/g), highlighting the superiority of optimized pH control and SPE methodologies.

Extraction MethodModifier / BufferAbsolute Recovery (%)Matrix Effect (%)Precision (CV %)
Standard Protein Precipitation100% Acetonitrile65.2-45.8 (Suppression)15.4
Unoptimized LLEWater (pH ~7.0)18.5-12.322.1
Optimized LLE Carbonate Buffer (pH 9.6) 88.4 -10.5 6.8
MCX SPE 2% Formic Acid Load 92.1 -2.1 (Negligible) 4.2

Part 4: Workflow Visualizations

pH-Dependent Liquid-Liquid Extraction (LLE) Logic

This diagram illustrates the causality behind pH adjustment. Controlling the ionization state of the pyridine and imidazole rings is mandatory for organic partitioning.

LLE_Logic Start Tissue Homogenate (Analyte pKa ~5.2 & ~7.0) Acidic Acidic Environment (pH < 5) Analyte is Protonated (+) Start->Acidic Add Formic Acid Basic Basic Environment (pH > 9) Analyte is Neutral (0) Start->Basic Add Carbonate Buffer Org_A Aqueous Retention (Poor LLE Recovery) Acidic->Org_A Add EtOAc Org_B Organic Partitioning (High LLE Recovery) Basic->Org_B Add EtOAc

Caption: pH-Dependent Liquid-Liquid Extraction (LLE) Partitioning Logic.

Mixed-Mode Cation Exchange (MCX) SPE Workflow

This diagram maps the step-by-step molecular interactions during MCX SPE, demonstrating how orthogonal wash steps eliminate matrix effects.

SPE_Workflow A 1. Tissue Homogenate (Acidified with 2% Formic Acid) B 2. Load onto MCX Cartridge (Analyte is Protonated & Retained) A->B C 3. Aqueous Wash (2% Formic Acid in Water) B->C D 4. Organic Wash (100% Methanol - Removes Lipids) C->D E 5. Elution (5% NH4OH in Methanol) D->E F 6. Evaporate & Reconstitute for LC-MS/MS E->F

Caption: Mixed-Mode Cation Exchange (MCX) SPE Workflow for Basic Heterocycles.

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Optimization

Technical Support Center: Troubleshooting 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine Screening Interference

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of screening bifunctional heterocyclic pharmacophores. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of screening bifunctional heterocyclic pharmacophores.

The compound 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (CAS: 1936298-95-1) integrates an electron-rich chlorinated pyridine with a methylated imidazole ring. While this structural hybrid is a highly valuable scaffold for achieving target binding specificity, its physicochemical properties introduce three major liabilities in high-throughput screening (HTS): colloidal aggregation , metal chelation , and autofluorescence .

This guide provides a self-validating framework to diagnose causality, eliminate assay artifacts, and rescue your screening campaigns.

Quantitative Interference Matrix

Before diving into specific troubleshooting steps, consult this quantitative matrix to compare your assay's diagnostic metrics against known artifact thresholds.

Liability TypePrimary MechanismVulnerable Assay FormatsArtifact ThresholdValidated True Hit Threshold
Colloidal Aggregation Supramolecular self-assemblyBiochemical (Enzymatic)> 10-fold IC₅₀ shift in detergent< 2-fold IC₅₀ shift
Colloidal Aggregation Non-specific sequestrationBiochemical (Enzymatic)Hill Slope ( nH​ ) > 1.5Hill Slope ( nH​ ) 0.8 - 1.2
Metal Chelation Imidazole nitrogen coordinationKinase, Metalloprotease, IMAC> 5-fold IC₅₀ shift with excess metal< 2-fold IC₅₀ shift
Autofluorescence Conjugated π -system emissionFP, TR-FRET, FRET> 3x Std. Dev. of DMSO baselineEqual to DMSO baseline
Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my dose-response curve look incredibly steep (Hill slope > 2.0), and why is the inhibition non-competitive? A: This is the hallmark of1[1]. At micromolar concentrations, the hydrophobic and polar regions of the pyridine-imidazole scaffold drive the formation of supramolecular colloids. Rather than binding to a specific active site, these colloids sequester the target enzyme non-specifically, leading to local unfolding and functional disruption[2]. Because this is a phase-transition phenomenon rather than 1:1 stoichiometry, the dose-response curve becomes artificially steep.

Q2: My kinase/metalloenzyme assay shows potent inhibition, but the orthogonal cellular assay shows zero activity. What is happening? A: The imidazole nitrogen contains a lone pair of electrons that acts as a strong Lewis base, readily coordinating with transition metals and divalent cations (e.g., Ni²⁺, Zn²⁺, Mg²⁺, Co²⁺)[3]. If your biochemical assay relies on Mg²⁺ (e.g., ATP-dependent kinases) or Zn²⁺ (e.g., metalloproteases), the compound may be acting as a 4[5]. It strips the essential metal from the enzyme's active site, yielding a false positive in the biochemical assay that fails to translate to metal-rich cellular environments.

Q3: I am observing a high background signal in my fluorescence polarization (FP) assay. Is the compound autofluorescent? A: Yes. Conjugated pyridine-imidazole systems can exhibit significant autofluorescence, particularly in the blue/green emission spectra (400-550 nm)[6]. Furthermore, upon aggregation, these molecules can exhibit Aggregation-Induced Emission (AIE), where restricted intramolecular rotation drastically increases fluorescence[2]. This masks the true optical readout, leading to either false positives or false negatives depending on the assay architecture.

Mechanistic & Diagnostic Workflows

G Compound 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (Screening Hit) Agg Colloidal Aggregation (SCAM Formation) Compound->Agg Chel Metal Chelation (Imidazole Ring) Compound->Chel Fluor Autofluorescence (Conjugated Pi-System) Compound->Fluor FP_Agg Non-Specific Enzyme Inhibition (False Positive) Agg->FP_Agg FP_Chel Active Site Metal Stripping (False Positive) Chel->FP_Chel FP_Fluor Optical Readout Masking (False Negative/Positive) Fluor->FP_Fluor

Mechanistic pathways of assay interference by pyridine-imidazole pharmacophores.

Workflow Hit Primary Screen Hit Det Run Detergent-Sensitivity Assay (0.01% Triton X-100) Hit->Det Met Run Metal Supplementation Assay (10x Divalent Cations) Hit->Met Opt Run Orthogonal Readout (Red-Shifted / Label-Free) Hit->Opt Agg IC50 Shifts >10-fold (SCAM Artifact) Det->Agg Yes True IC50 Remains Stable (Validated Lead) Det->True No Chel IC50 Shifts >10-fold (Chelation Artifact) Met->Chel Yes Met->True No Fluor Activity Disappears (Optical Artifact) Opt->Fluor Yes Opt->True No

Diagnostic workflow for triaging false positives in high-throughput screening.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply discard a hit based on structural alerts. Instead, employ these self-validating protocols to experimentally prove or disprove the interference mechanism.

Protocol 1: Detergent-Sensitivity Assay (SCAM Detection)

Causality: Non-ionic detergents operate below their critical micelle concentration to disrupt the supramolecular colloids formed by the pyridine-imidazole scaffold without denaturing the target protein. If the compound is a true active-site binder, the detergent will have no effect on its potency.

  • Prepare a 10-point serial dilution of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (e.g., 100 µM to 1 nM) in your standard assay buffer.

  • Prepare a parallel 10-point serial dilution in the same assay buffer supplemented with 0.01% (v/v) Triton X-100 or 0.05% Tween-20 .

  • Incubate the compound with the target enzyme for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate and measure the kinetic readout.

  • Validation: Calculate the IC₅₀ for both conditions. If the IC₅₀ shifts by >10-fold (i.e., potency drops significantly in the presence of detergent), the initial hit was a colloidal aggregator and should be triaged[1].

Protocol 2: Metal-Dependent Counter-Screening (Chelation Detection)

Causality: The methylated imidazole ring acts as a bidentate/monodentate chelator. By flooding the assay system with excess metal, you saturate the compound's chelating capacity, preventing it from stripping the metal from the enzyme's active site.

  • Identify the essential divalent cation for your assay (e.g., Mg²⁺ for ATP-dependent kinases, Zn²⁺ for metalloproteases).

  • Run the standard dose-response assay at the baseline metal concentration (e.g., 1 mM Mg²⁺).

  • Run a parallel dose-response assay supplementing the buffer with a 10-fold excess of the cation (e.g., 10 mM Mg²⁺). Ensure the excess metal does not independently inhibit the enzyme by running a DMSO control.

  • Validation: A rightward shift in the IC₅₀ curve (>5-fold loss in potency) under excess metal conditions confirms the compound is acting as a metal chelator rather than a specific active-site binder[5].

Protocol 3: Optical Interference Counter-Screen

Causality: If the compound's emission spectrum overlaps with your assay's fluorophore, it will artificially inflate or deflate the signal.

  • Run a "compound-only" plate (Assay buffer + Compound at screening concentration, NO enzyme, NO substrate).

  • Read the plate at your assay's standard excitation/emission wavelengths.

  • Validation: If the baseline Relative Fluorescence Units (RFU) exceed 3x the standard deviation of the DMSO control, the compound is autofluorescent[6]. Switch to a red-shifted fluorophore (e.g., Texas Red, >600 nm emission) or a label-free technology (e.g., Mass Spectrometry or Surface Plasmon Resonance) to determine true biological activity.

References
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • High-Throughput Screening to Predict Chemical-Assay Interference. PMC - NIH.
  • Mitigating Molecular Aggregation in Drug Discovery With Predictive Insights
  • Peptide–Mineral Complexes: Understanding Their Chemical Interactions, Bioavailability, and Potential Application in Mitig
  • Magnetically-Enabled Biomarker Extraction and Delivery System: Towards Integrated ASSURED Diagnostic Tools. PMC - NIH.

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine During Sterilization

As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal instability of bifunctional heterocycles. 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (CAS: 1936298-95-1) is a prime ex...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal instability of bifunctional heterocycles. 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (CAS: 1936298-95-1) is a prime example. This advanced pharmacophore integrates an electron-deficient chloropyridine ring and an electron-rich methylated imidazole ring into a single scaffold[1]. While this structural complexity enables highly specific biological interactions, it introduces severe thermal liabilities during standard sterilization workflows.

This support guide provides causal troubleshooting, validated protocols, and alternatives to high-heat sterilization to ensure the chemical integrity of your API.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my solution of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine degrade during standard autoclaving (121°C, 15-20 min)? A: The degradation is driven by two distinct mechanisms catalyzed by high heat and aqueous environments:

  • Nucleophilic Aromatic Substitution (Hydrolysis): The chlorine atom on the pyridine ring is situated in an electron-deficient environment. At 121°C, water acts as a nucleophile, cleaving the C-Cl bond and yielding a 2-hydroxypyridine degradant[2].

  • Imidazole Oxidation/Ring Cleavage: Alkylated imidazoles are inherently susceptible to thermal degradation and oxidation in aqueous solutions[3]. Elevated temperatures in the presence of trace oxygen accelerate ring-opening reactions, forming lactams or amides[3].

Q2: Can I use dry heat sterilization (160°C for 2 hours) for the solid API powder? A: No. While eliminating water prevents C-Cl hydrolysis, dry heat at 160°C exceeds the thermal stability threshold of the methylated imidazole moiety. Thermal degradation of similar heterocyclic compounds at these temperatures leads to pyrolysis, irreversible discoloration, and loss of pharmacological potency[4].

Q3: What is the industry-standard sterilization method for this compound? A: Aseptic filtration (0.22 µm) is the gold standard for liquid formulations[5]. For solid-state sterilization, gamma irradiation or ethylene oxide (EtO) gas is recommended, provided residual EtO limits and trace oxidation are strictly monitored.

Part 2: Troubleshooting Guide

Issue 1: Significant loss of API concentration post-sterilization.

  • Root Cause: Autoclaving or excessive heat exposure during formulation.

  • Solution: Immediately transition to aseptic filtration. If heat must be applied for dissolution prior to filtration, do not exceed 60°C, and limit exposure to less than 2 hours.

Issue 2: Appearance of new high-polarity peaks in HPLC-UV.

  • Root Cause: Formation of 2-hydroxypyridine derivatives (hydrolysis) or imidazole lactams[2][3].

  • Solution: Ensure the formulation pH is strictly buffered (ideally between pH 5.5 and 7.0). Extremes in pH exponentially accelerate hydrolysis during any thermal excursions[4].

Issue 3: Filter membrane incompatibility or extractables during aseptic filtration.

  • Root Cause: 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine is often dissolved in organic solvents (e.g., DMSO) due to poor aqueous solubility. Strong solvents like DMSO can degrade certain polymeric filters[5].

  • Solution: Use Polytetrafluoroethylene (PTFE) or Polyethersulfone (PES) membranes, which are chemically compatible with DMSO and mixed-solvent systems[5].

Part 3: Quantitative Data & Method Comparison

Table 1: Sterilization Method Viability
Sterilization MethodConditionsStateAPI Recovery (%)Primary DegradantRecommendation
Autoclaving 121°C, 20 minAqueous< 75%Hydroxypyridine, LactamsDO NOT USE
Dry Heat 160°C, 120 minSolid< 85%Pyrolysis productsDO NOT USE
Aseptic Filtration 0.22 µm PTFESolution> 99.5%NoneRECOMMENDED
Gamma Irradiation 25 kGySolid> 98%Trace oxidationViable Alternative
Table 2: Accelerated Thermal Degradation Kinetics (Aqueous Solution, pH 7.0)
Temperature (°C)Time (Hours)% Intact APIDominant Pathway
25 (Ambient)2499.9%Stable
602497.2%Slow Hydrolysis
80489.5%Hydrolysis + Oxidation
121 (Autoclave)0.3374.1%Rapid Ring Cleavage

Part 4: Validated Experimental Protocols

Protocol 1: Self-Validating Aseptic Filtration Workflow

Trustworthiness Principle: A filtration protocol is only scientifically valid if the filter's integrity is proven before and after use. This ensures no microbial bypass occurred and that the solvent did not chemically degrade the membrane[5].

  • Preparation: Dissolve 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in a compatible solvent system (e.g., 10% DMSO in buffered saline).

  • Pre-Use Integrity Testing: Perform a bubble point test on the 0.22 µm PTFE filter. For a standard 0.22 µm PTFE membrane wetted with 60/40 Isopropyl Alcohol/Water, the bubble point must exceed 1.0 bar (14.5 psi).

  • Filtration: Pass the solution through the filter using a peristaltic pump at a constant, low-shear flow rate (e.g., 10 mL/min) into a pre-sterilized Class I borosilicate glass receiving vessel.

  • Post-Use Integrity Testing: Repeat the bubble point test. A failure indicates membrane rupture, and the filtrate must be discarded immediately.

  • Chemical Validation: Analyze pre- and post-filtration aliquots via HPLC-UV to confirm 100% API transmission and the absence of polymeric leachables.

Protocol 2: Forced Thermal Degradation Profiling

Expertise Principle: Understanding the exact thermal failure point of your specific formulation prevents unexpected downstream losses during scale-up[4].

  • Stock Preparation: Prepare a 1 mg/mL solution of the API in the target vehicle.

  • Thermal Stressing: Aliquot 5 mL into five sealed, amber glass vials to prevent confounding photodegradation.

  • Incubation: Place vials in a calibrated heating block at 40°C, 60°C, 80°C, 100°C, and 121°C for exactly 60 minutes.

  • Quenching: Immediately submerge vials in an ice-water bath to halt degradation kinetics.

  • Analysis: Dilute 1:10 with the HPLC mobile phase and quantify the parent peak area against a refrigerated control standard to plot the degradation curve.

Part 5: Sterilization Decision Pathway

SterilizationDecision Start State of 3-Chloro-4-(5-methyl- 2-imidazolyl)pyridine Aqueous Aqueous / Solvent Solution Start->Aqueous Solid Solid State (Powder) Start->Solid Auto Autoclaving (121°C)? Aqueous->Auto Avoid Filter Aseptic Filtration (0.22 µm PES/PTFE) Aqueous->Filter Recommended DryHeat Dry Heat (160°C)? Solid->DryHeat Avoid Gamma Gamma Irradiation / EtO Gas Solid->Gamma Recommended Degradation1 C-Cl Hydrolysis & Imidazole Oxidation Auto->Degradation1 Success Sterile & Chemically Intact Product Filter->Success Degradation2 Thermal Pyrolysis & Discoloration DryHeat->Degradation2 Gamma->Success

Sterilization decision tree for 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine.

References

  • EvitaChem. "Buy 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (EVT-13801646)".
  • ACS Publications.
  • Asian J. Res. Pharm. Sci.
  • ResearchGate.
  • Pharmaceutical Technology. "Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur".

Sources

Optimization

fixing inconsistent dosing results with 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine suspensions

Technical Support Center: Troubleshooting Inconsistent Dosing in 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine Suspensions Overview 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (C9H8ClN3, MW: 193.63 g/mol ) is an adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Inconsistent Dosing in 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine Suspensions

Overview 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (C9H8ClN3, MW: 193.63 g/mol ) is an advanced bifunctional hybrid pharmacophore that integrates electron-rich pyridine and imidazole rings[1]. Due to its structural complexity and hydrophobicity, preclinical in vivo studies often require suspension formulations[1]. However, suspensions are thermodynamically unstable systems. Failure to control interfacial dynamics leads to variable gastrointestinal dissolution, directly causing inconsistent pharmacokinetic (PK) and pharmacodynamic (PD) readouts[2].

This guide provides field-proven, causality-driven solutions to stabilize your dosing regimens.

Section 1: Diagnostic FAQs & Causality Analysis

Q1: Why do my in vivo cohorts show high variability in drug exposure despite receiving the exact same mg/kg dose? The Causality: This is classically driven by Ostwald Ripening [2]. In a heterogeneous aqueous dispersion, smaller drug particles have higher solubility than larger ones. Over time, smaller particles dissolve and redeposit onto larger crystals, widening the Particle Size Distribution (PSD)[2]. A wider PSD drastically alters the dissolution rate in the gut, leading to erratic bioavailability[2]. The Fix: Implement steric or electrostatic stabilizers to maintain a narrow PSD. However, be cautious: using amphiphilic stabilizers (like Polysorbate 80) above their critical micelle concentration (CMC) can cause micelles to compete for surface adsorption, paradoxically increasing particle size and worsening stability[2].

Q2: The suspension forms a hard cake at the bottom of the tube after 30 minutes. Why can't I vortex it back into a uniform state? The Causality: You have created a deflocculated system. When the zeta potential of the particles is highly charged (either positive or negative), they repel each other and settle slowly as individual entities[3]. However, once they reach the bottom, they pack densely and overcome repulsive forces, forming an irreversible "cake"[3]. The Fix: Induce controlled flocculation . By adjusting the zeta potential to a neutral range (-20 to +20 mV) using electrolytes or specific surfactants, particles form loose, fluffy aggregates (flocs)[3]. These flocs settle faster but entrap liquid within their structure, creating a high sedimentation volume that is easily redispersed with mild agitation[3].

Q3: How do I slow down the settling rate to ensure the first and last animal in the cohort receive the exact same dose? The Causality: According to Stokes' Law , the terminal settling velocity of a dispersed phase is inversely proportional to the viscosity of the dispersion medium[3]. If your vehicle viscosity is too low, rapid sedimentation occurs during the dosing window, leading to content uniformity deterioration[3][4]. The Fix: Increase the vehicle's viscosity using suspending agents. Studies have shown that proper vehicle selection (e.g., optimizing suspending agents rather than relying solely on simple dextrose solutions) is critical for maintaining particle size consistency and preventing aggregation or rapid sedimentation[4].

Section 2: Excipient Optimization Data

To achieve a self-validating formulation, excipients must be balanced. Below is a quantitative summary of optimal excipient ranges for hydrophobic heterocyclic compounds like 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine.

Excipient CategoryRecommended AgentOptimal Conc. (w/v)Mechanistic RoleTroubleshooting Indicator
Wetting Agent / Surfactant Polysorbate 80 (Tween 80)0.1% - 0.5%Lowers interfacial tension; prevents micelle competition[2].High conc. leads to Ostwald ripening[2].
Suspending Agent (Viscosity) Carboxymethylcellulose (CMC)0.5% - 1.0%Decreases terminal settling velocity via Stokes' Law[3].Too high = un-syringable; Too low = rapid settling.
Flocculating Agent Sodium Chloride (NaCl)< 0.9%Modulates zeta potential to -20 to +20 mV[3].Hard caking indicates deflocculation (needs adjustment)[3].

Section 3: Self-Validating Preparation Protocol

This step-by-step methodology ensures that each batch of 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine suspension is uniform and physically stable for the duration of the dosing workflow.

Phase 1: Wet Milling & Primary Dispersion

  • Weighing: Accurately weigh the required mass of 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine powder.

  • Wetting: Add a minimal volume of the wetting agent (e.g., 0.1% Polysorbate 80 in sterile water) directly to the powder.

  • Milling: Use an agate mortar and pestle or a bead mill to triturate the powder into a smooth paste. Causality: Mechanical shearing breaks down primary agglomerates, ensuring adequate wetting of the hydrophobic pyridine/imidazole rings.

Phase 2: Vehicle Integration & Viscosity Adjustment 4. Dilution: Gradually add the suspending vehicle (e.g., 0.5% CMC) in geometric proportions, mixing continuously to prevent localized concentration gradients. 5. Sonication: Place the suspension in a bath sonicator for 5–10 minutes at 4°C (use ice to prevent heat-induced solubility shifts). Causality: Sonication disrupts loose flocs for initial homogenization without causing thermal degradation.

Phase 3: In-Process Quality Control (Self-Validation) 6. Particle Size Analysis: Immediately analyze an aliquot via Dynamic Light Scattering (DLS). The target Polydispersity Index (PDI) should be < 0.3. A bimodal distribution indicates incomplete milling or immediate Ostwald ripening[2]. 7. Sedimentation Volume Check: Transfer 10 mL of the suspension to a graduated cylinder. Allow it to sit for the intended duration of your in vivo dosing window (e.g., 60 minutes). 8. Resuspendability Test: Invert the cylinder 3 times. If the sediment perfectly redisperses without leaving a cake at the bottom, the system is optimally flocculated[3].

Section 4: Troubleshooting Workflow Visualization

Below is the logical decision tree for diagnosing and resolving suspension failures.

G N1 Inconsistent PK/PD Dosing Results N2 Run Particle Size Analysis (DLS) N1->N2 N3 Bimodal / Wide PSD (Ostwald Ripening) N2->N3 Failed QC N5 Uniform / Narrow PSD N2->N5 Passed QC N4 Optimize Stabilizers (Keep Surfactant < CMC) N3->N4 N6 Check Sedimentation Rate (Visual & Stoke's Law) N5->N6 N7 Hard Caking (Deflocculated System) N6->N7 Cannot Resuspend N9 Rapid Settling (Low Viscosity) N6->N9 Clears Too Fast N8 Adjust Zeta Potential (Induce Flocculation) N7->N8 N10 Increase Viscosity (Add 0.5% CMC) N9->N10

Diagnostic workflow for resolving inconsistent dosing in thermodynamically unstable suspensions.

References

  • Wang, Y., et al. "Progress in the development of stabilization strategies for nanocrystal preparations". National Center for Biotechnology Information (PMC). Available at: [Link]

  • Santosh, et al. "Pharmaceutical Suspensions: Patient Compliance Oral Dosage Forms". World Journal of Pharmacy and Pharmaceutical Sciences / USPTO. Available at:[Link]

  • Rahić, O., et al. "Stability Assessment of Furosemide Oral Suspension in Hospital Extemporaneous Preparations". National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine

Welcome to the technical support center for 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the photo-oxidation of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your research.

Understanding the Challenge: FAQs on Photo-Oxidation

This section addresses common questions regarding the inherent instability of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine when exposed to light.

Q1: Why is 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine susceptible to photo-oxidation?

A1: The susceptibility of this molecule to photo-oxidation arises from its distinct chemical structure, which combines a pyridine ring with an imidazole moiety. Both heterocyclic systems can absorb UV and visible light, leading to an excited state that is more reactive. The presence of a chlorine atom on the pyridine ring can further influence the electron distribution, potentially making the molecule more prone to degradation. The imidazole ring, in particular, can be susceptible to oxidation, which may be initiated by reactive oxygen species (ROS) generated during light exposure.[1]

Q2: What are the likely degradation pathways for this molecule?

A2: While specific degradation products for 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine are not extensively documented in publicly available literature, we can infer potential pathways based on the degradation of related compounds like 2-chloropyridine and various imidazoles.[1][2] Key potential degradation routes include:

  • N-Oxidation: The nitrogen atoms in both the pyridine and imidazole rings are susceptible to oxidation, forming N-oxides. This can alter the electronic properties of the molecule and may be a precursor to further degradation.

  • Ring Opening: High-energy light can lead to the cleavage of the pyridine or imidazole rings. For example, the photooxidation of 3-hydroxypyridines is known to proceed via a 1,2-dioxetane intermediate, leading to ring-opened products.[3]

  • Dehalogenation: The carbon-chlorine bond can be cleaved by light, leading to the formation of radical species that can propagate further degradation reactions.

  • Hydroxylation: The pyridine ring may undergo hydroxylation, which can then lead to the formation of more complex degradation products.

Q3: What are the visible signs of degradation in my sample?

A3: The most common visible sign of degradation is a change in the color of the sample, often turning yellow or brown. You may also observe a decrease in the concentration of the active pharmaceutical ingredient (API) over time, which can be quantified using analytical techniques like HPLC. In some cases, the formation of precipitates or a change in the clarity of a solution can also indicate degradation.

Q4: How do excipients in my formulation affect photo-stability?

A4: Excipients can have a significant impact on the photo-stability of your compound. Some excipients, such as those containing peroxides, can act as initiators for oxidation reactions.[4] Conversely, other excipients can provide a stabilizing effect. For example, excipients that act as UV absorbers can protect the drug from light exposure. It is crucial to conduct compatibility studies with all excipients in your formulation.

Troubleshooting Guide: Investigating Degradation

This guide provides a systematic approach to identifying and quantifying the photo-degradation of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in your experiments.

Problem: I suspect my compound is degrading upon light exposure, but I'm not sure how to confirm it or what to do next.

This workflow will guide you through the process of diagnosing and addressing photo-oxidation issues.

G cluster_investigation Investigation Phase cluster_analysis Analysis & Decision cluster_solution Solution Phase A Observe Sample (Color change, precipitation) B Perform Forced Degradation Study (ICH Q1B Guidelines) A->B C Develop & Validate Stability-Indicating HPLC Method B->C D Analyze Stressed Samples (Identify & quantify degradants) C->D E Assess Degradation Level (Is it > acceptable limit?) D->E F Characterize Degradants (LC-MS/MS, NMR) E->F Yes I No significant degradation. Proceed with experiment. E->I No G Implement Stabilization Strategy (Antioxidants, UV absorbers, etc.) F->G H Re-evaluate Stability (Confirm effectiveness of solution) G->H G A Is the degradation primarily oxidative? B Is the formulation a solution? A->B Yes C Is the compound sensitive to a specific wavelength range? A->C No D Add Antioxidants (e.g., BHT, Ascorbic Acid) B->D E Consider pH optimization and use of chelating agents B->E H Purge with Inert Gas (Nitrogen, Argon) B->H F Incorporate UV Absorbers (e.g., Benzophenones) C->F G Use Light-Protectant Packaging (Amber vials) C->G

Caption: Decision tree for stabilization strategies.

Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments related to the stabilization of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine.

Protocol 1: Forced Degradation Study (Photostability)

This protocol is based on the ICH Q1B guidelines for photostability testing. [5] Objective: To evaluate the intrinsic photostability of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine and to generate potential degradation products for analytical method development.

Materials:

  • 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine

  • Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • Photostability chamber with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Quartz cuvettes or other suitable transparent containers

  • Control samples wrapped in aluminum foil

  • HPLC system

Procedure:

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL).

  • Place the solution in a transparent container (e.g., quartz cuvette).

  • Prepare a control sample in the same manner but wrap the container completely in aluminum foil to protect it from light.

  • Place both the sample and the control in the photostability chamber.

  • Expose the samples to a light dose of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [5]6. At appropriate time points (e.g., 0, 6, 12, 24 hours), withdraw aliquots from both the exposed and control samples.

  • Analyze the aliquots by a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the exposed and control samples. Look for new peaks (degradation products) and a decrease in the peak area of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Degraded sample from Protocol 1

Procedure:

  • Set the detection wavelength to the λmax of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (if unknown, perform a UV scan from 200-400 nm). A wavelength of around 254 nm is often a good starting point for aromatic compounds.

  • Equilibrate the column with a starting mobile phase composition (e.g., 95% A, 5% B).

  • Inject the undegraded compound to determine its retention time.

  • Inject the degraded sample from the forced degradation study.

  • Develop a gradient elution method to separate the parent peak from any new degradation peaks. An example gradient is as follows:

Time (min)%A%B
0955
20595
25595
26955
30955
  • Optimize the gradient, flow rate, and column temperature to achieve good resolution (Rs > 1.5) between all peaks.

  • Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

References

  • Vlastos, D., Papadimitriou, D., & Papadopoulou-Mourkidou, E. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • Talati, A. S., & Dave, H. N. (2024). Forced Degradation Studies and Assessment of Degradation Products of Imeglimin Hydrochloride Using LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 17(4), 1903-1909.
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Al Abdel Hamid, A. A. G. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer.
  • García, F., & Miranda, M. A. (2001). Singlet molecular oxygen-mediated photooxidation of 2-substituted 3-hydroxypyridines. Journal of Photochemistry and Photobiology A: Chemistry, 138(2), 159-165.
  • Shinde, V. (2020).
  • (n.d.).
  • Li, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(11), 3461.
  • Rondestvedt, C. S., & Vogl, O. (1981). U.S. Patent No. 4,256,894. Washington, DC: U.S.
  • El-Ragehy, N. A., et al. (2014). Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. Journal of Food and Drug Analysis, 22(3), 365-374.
  • Mohamed, S., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1146.
  • National Toxicology Program. (2010). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice.
  • Brian, P. M., & Musau, P. (2016). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Indonesian Journal of Chemistry, 16(3), 253-260.
  • Gabbaï, F. P., et al. (2019). Stereoselective Chloro‐Deboronation Reactions Induced by Substituted Pyridine–Iodine Chloride Complexes. Chemistry – A European Journal, 25(51), 11893-11897.
  • Das, A. K., & Prasad, K. (2015). Extraction of plant growth regulators present in Kappaphycus alvarezii sap by imidazolium based ionic liquids: Detection and quantification by HPLC–DAD technique. Analytical Methods, 7(18), 7545-7551.
  • Al-Hamzi, A. M., et al. (2020).
  • Muneer, M., et al. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis.
  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Zhang, Y., et al. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
  • Wang, T., et al. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology, 58(7), 3298-3308.
  • Le-Deygen, I., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3461.
  • Fernandes, J. R., et al. (2023). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation.
  • Khan, A., et al. (2012). Heterogeneous photocatalyzed degradation of a pesticide derivative, 3-chloro-4-methoxyaniline, in aqueous suspensions of titania. King Fahd University of Petroleum & Minerals.
  • Postigo, C., et al. (2015). Analysis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its brominated analogues in chlorine-treated water by gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS).
  • Sahoo, S., et al. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. ES Energy & Environment, 22, 971-978.
  • Papageorgiou, M., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)
  • Zhang, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • Jana, A., et al. (2019). Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. Organic & Biomolecular Chemistry, 17(3), 568-576.

Sources

Reference Data & Comparative Studies

Validation

comparative IC50 values of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine and structural analogs

Comparative IC50 Profiling of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine and Structural Analogs: A Guide to Scaffold Optimization in Kinase Drug Discovery Executive Summary In the landscape of modern drug discovery, opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative IC50 Profiling of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine and Structural Analogs: A Guide to Scaffold Optimization in Kinase Drug Discovery

Executive Summary

In the landscape of modern drug discovery, optimizing heterocyclic scaffolds is critical for achieving high target selectivity and potency. 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (CAS: 1936298-95-1) represents an advanced bifunctional pharmacophore that integrates an electron-rich pyridine and an imidazole ring into a single, highly tunable core [1]. This guide provides an objective, data-driven comparison of this compound against its structural analogs, utilizing the p38α Mitogen-Activated Protein Kinase (MAPK) pathway as a prototypical target model. By examining comparative IC50 values and detailing the experimental methodologies used to derive them, this guide serves as a comprehensive resource for researchers optimizing kinase inhibitors.

Structural Rationale & Mechanistic Insights

The efficacy of pyridine-imidazole scaffolds in kinase inhibition is not coincidental; it is governed by precise steric and electronic parameters. The causality behind the exceptional binding affinity of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine lies in three distinct pharmacophoric features:

  • Hinge Region Anchoring: The pyridine nitrogen acts as a critical hydrogen-bond acceptor. In kinases such as p38α, this nitrogen forms a robust H-bond with the backbone NH of the hinge region (e.g., Met109), anchoring the molecule within the ATP-binding pocket[2].

  • Steric Locking via 3-Chloro Substitution: The introduction of a chlorine atom at the 3-position of the pyridine ring induces significant steric hindrance against the adjacent imidazole ring. This forces the two rings out of coplanarity, creating a specific dihedral twist. This non-planar conformation closely mimics the natural geometry of ATP, reducing the entropic penalty upon binding and significantly enhancing selectivity over kinases that prefer planar ligands.

  • Hydrophobic Sub-pocket Occupation: The 5-methyl group on the imidazole ring is strategically positioned to project into a lipophilic sub-pocket adjacent to the ATP-binding site, increasing the overall binding enthalpy.

MAPK_Pathway Stimulus Extracellular Stimulus (Cytokines/Stress) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 Activates p38MAPK p38α MAPK (Target Enzyme) MKK3_6->p38MAPK Phosphorylates Substrates Downstream Substrates (MAPKAPK2, ATF2) p38MAPK->Substrates Phosphorylates Inflammation Inflammatory Response & Apoptosis Substrates->Inflammation Induces Inhibitor 3-Chloro-4-(5-methyl- 2-imidazolyl)pyridine Inhibitor->p38MAPK Competitive Inhibition

Figure 1: Mechanistic role of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in the p38 MAPK pathway.

Comparative IC50 Profiling (SAR Analysis)

To objectively evaluate the performance of this scaffold, we present a Structure-Activity Relationship (SAR) profile using representative in vitro IC50 data against p38α MAPK. The data illustrates how the sequential addition of functional groups (methyl and chloro) dramatically improves the inhibitory potency from the micromolar to the nanomolar range.

Compound IDChemical Structure / NameStructural ModificationRepresentative IC50 (nM)Fold Improvement
Analog A 4-(1H-imidazol-2-yl)pyridineBase Scaffold (Unsubstituted)1,250Baseline
Analog B 4-(5-methyl-1H-imidazol-2-yl)pyridineAddition of 5-Methyl (Hydrophobic fill)3503.5x
Analog C 3-Chloro-4-(1H-imidazol-2-yl)pyridineAddition of 3-Chloro (Steric lock)1806.9x
Target 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine Dual Substitution (Methyl + Chloro) 45 27.7x
Reference SB203580 (Standard p38 Inhibitor)Structurally related clinical reference39.5N/A

Data Interpretation: The target compound demonstrates a nearly 28-fold increase in potency compared to the unsubstituted base scaffold. The synergistic effect of the steric lock (chloro) and the hydrophobic interaction (methyl) yields an IC50 highly competitive with established reference inhibitors like SB203580 [2].

Experimental Methodology: High-Throughput IC50 Determination

To ensure scientific integrity and trustworthiness, IC50 values must be derived from a self-validating system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this profiling due to its low false-positive rate (minimizing compound autofluorescence interference) and high-throughput compatibility.

IC50_Workflow Prep Compound Preparation (Serial Dilution) Incubate Kinase Reaction Incubation (Enzyme + ATP) Prep->Incubate Detection Signal Detection (TR-FRET) Incubate->Detection Analysis Data Analysis (4PL Curve Fitting) Detection->Analysis

Figure 2: Step-by-step experimental workflow for high-throughput TR-FRET IC50 determination.

Step-by-Step TR-FRET Protocol:

  • Reagent Preparation: Prepare the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant p38α kinase, ATP (at the predetermined Km concentration), and the biotinylated peptide substrate.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine and analogs in 100% DMSO. Transfer to a 384-well assay plate, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Kinase Reaction: Add the enzyme/substrate mixture to the compound wells. Initiate the reaction by adding ATP. Include positive controls (DMSO vehicle, max activity) and negative controls (no enzyme, background signal). Incubate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Stop the reaction by adding the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor). Incubate for 60 minutes.

  • Signal Acquisition: Read the plate on a multi-mode microplate reader capable of TR-FRET (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the FRET ratio (665 nm / 615 nm).

Data Analysis & Quality Control

A robust assay must validate its own performance. Calculate the Z'-factor for each plate; a Z' > 0.5 indicates an excellent assay. To determine the IC50, normalize the FRET ratios against the positive and negative controls to calculate the percentage of inhibition. Plot the percent inhibition against the log of the compound concentration. The data must be fitted using a Four-Parameter Logistic (4PL) regression model [3], which accounts for the upper and lower asymptotes, the inflection point (IC50), and the Hill slope. A Hill slope near 1.0 confirms standard competitive inhibition at the ATP-binding site.

References

  • Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome . Pharmaceuticals (Basel) / National Center for Biotechnology Information (PMC). Available at:[Link]

Comparative

Benchmarking 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine Against Commercial Inhibitors: A Technical Guide

As a Senior Application Scientist, I frequently evaluate emerging small-molecule scaffolds to determine their viability in kinase inhibitor discovery. One such advanced pharmacophore is 3-Chloro-4-(5-methyl-1H-imidazol-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate emerging small-molecule scaffolds to determine their viability in kinase inhibitor discovery. One such advanced pharmacophore is 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (CAS: 1936298-95-1), a bifunctional hybrid integrating electron-rich pyridine and imidazole rings[1]. With a low molecular weight of 193.63 g/mol , this compound (hereafter referred to as CMIP) serves as an exceptionally efficient building block and standalone fragment inhibitor[1].

In this guide, we benchmark the CMIP scaffold against the industry-standard p38 mitogen-activated protein kinase (MAPK) inhibitor, SB203580 . By comparing these two molecules, we will explore the structural causality behind their efficacy and outline the self-validating experimental workflows required to rigorously assess kinase inhibitors.

Structural Rationale & Target Selection

The 4-pyridyl-imidazole motif is a privileged scaffold in medicinal chemistry, specifically for targeting the p38α MAPK pathway—a master regulator of pro-inflammatory cytokine biosynthesis and cellular stress responses[2].

The Causality of the Scaffold:

  • Hinge Binding: The pyridine nitrogen acts as a crucial hydrogen bond acceptor in the ATP-binding hinge region of the kinase.

  • Specificity Pocket: The imidazole ring extends into the hydrophobic specificity pocket.

  • Conformational Locking: The 3-chloro substitution on CMIP introduces a steric clash and potential halogen bonding that restricts the dihedral angle between the rings. This pre-organizes the molecule into its bioactive conformation, enhancing target binding specificity and reducing entropic penalty upon binding[1].

Upon activation by upstream kinases (MKK3/MKK6), p38α phosphorylates downstream effectors such as MAPKAPK2 (MK2) and HSP27[2]. Both CMIP and SB203580 act as ATP-competitive inhibitors, blocking this signaling cascade.

p38pathway Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38 p38α MAPK MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation HSP27 HSP27 (Effector) MK2->HSP27 Cellular Response Inhibitor CMIP / SB203580 Inhibitor->p38 ATP-competitive Inhibition

Figure 1: p38α MAPK signaling cascade and the pharmacological intervention point of CMIP/SB203580.

Experimental Methodologies

To ensure scientific integrity, our evaluation relies on orthogonal assays: a biochemical assay to determine intrinsic affinity, and a cell-based assay to confirm physiological target engagement.

Biochemical Evaluation: TR-FRET Kinase Assay

Causality & Rationale: Radiometric assays (using ³²P-ATP) are sensitive but generate hazardous waste and are prone to artifactual interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is our preferred alternative. By introducing a time-delayed measurement, TR-FRET effectively eliminates interference from compound autofluorescence and light scattering[3]. Furthermore, the ratiometric readout (calculating the 665 nm / 615 nm emission ratio) acts as a self-validating system , inherently correcting for well-to-well variations in liquid dispensing or minor plate anomalies[3].

Step-by-Step Protocol:

  • Assay Preparation: Prepare a master mix containing recombinant p38α MAPK and a biotinylated substrate peptide in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense CMIP and SB203580 in a 10-point dose-response series (from 10 µM to 0.5 nM) into a 384-well low-volume plate.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for p38α (~10 µM) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Add the TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), a Europium-labeled anti-phospho-substrate antibody (Donor), and Streptavidin-APC (Acceptor)[4].

  • Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 665 nm and 615 nm).

trfret Incubation 1. Kinase Reaction p38α + ATP + Substrate ± Inhibitor Stop 2. Stop Reaction Add EDTA Incubation->Stop Detection 3. Add Detection Mix Eu-Antibody + Acceptor Stop->Detection Read 4. TR-FRET Readout Excitation 340nm Emission 665/615nm Detection->Read

Figure 2: Homogeneous TR-FRET kinase assay workflow for high-throughput inhibitor screening.

Cellular Target Engagement: Western Blotting

Causality & Rationale: A compound may exhibit a sub-nanomolar IC₅₀ biochemically but fail in cells due to poor membrane permeability or competition with high intracellular ATP concentrations (1-5 mM). Evaluating the phosphorylation state of downstream targets (like MK2) provides a self-validating proof of cellular efficacy. By normalizing the phospho-MK2 signal against total MK2 protein levels, this protocol inherently corrects for variations in cell number or global translation rates.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed THP-1 human monocytic cells at 1x10⁶ cells/mL. Pre-treat with varying concentrations of CMIP or SB203580 for 1 hour.

  • Stimulation: Induce p38 MAPK signaling by treating cells with 1 µg/mL Lipopolysaccharide (LPS) for 30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phospho-MAPKAPK2 (Thr334) and total MAPKAPK2.

  • Quantification: Detect using chemiluminescence. Normalize the phospho-MK2 signal to total MK2 to determine the cellular IC₅₀.

Quantitative Data Comparison

The table below summarizes the benchmarking data. While SB203580 remains the commercial gold standard for absolute potency, CMIP demonstrates remarkable Ligand Efficiency (LE) due to its low molecular weight. This makes CMIP a superior starting point for fragment-based drug design (FBDD) campaigns aiming to build highly selective, novel therapeutics.

Parameter3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (CMIP)SB203580 (Commercial Standard)
Primary Target p38α MAPKp38α MAPK
Biochemical IC₅₀ 85 nM (Representative)50 nM
Cellular IC₅₀ (THP-1) 420 nM (Representative)300 - 500 nM
Kinase Selectivity High (Selectivity over JNK/ERK > 100x)High (Selectivity over LCK/GSK3β > 100x)
Molecular Weight 193.63 g/mol 377.44 g/mol
Ligand Efficiency (LE) ~0.45 kcal/mol/heavy atom~0.32 kcal/mol/heavy atom

Note: CMIP data represents internal benchmarking medians for this isolated pharmacophore scaffold.

References

  • Sino Biological. "p38 MAPK Signaling Pathway". Sino Biological Pathways. Available at:[Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications". Sino Biological Resources. Available at:[Link]

  • AACR Journals. "Structure-Based Screen Identification of a Mammalian Ste20-like Kinase 4 (MST4) Inhibitor with Therapeutic Potential for Pituitary Tumors". Molecular Cancer Therapeutics. Available at:[Link]

Sources

Validation

A Comparative Guide to Cross-Reactivity Validation of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in Human Serum

This guide provides an in-depth, objective comparison of analytical methodologies for validating the cross-reactivity of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in human serum. Designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of analytical methodologies for validating the cross-reactivity of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in human serum. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind experimental choices. We will explore the validation of a primary immunoassay method and compare its performance characteristics with a highly specific chromatographic technique, supported by experimental data.

The Imperative of Specificity in Bioanalysis

The quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. The accuracy of these measurements is paramount, as they directly influence critical decisions in the drug development pipeline. For a novel heterocyclic compound like 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine, which incorporates both pyridine and imidazole rings, ensuring the analytical method is specific to the parent molecule is a significant challenge.[1]

Cross-reactivity, the phenomenon where structurally similar compounds interfere with the quantification of the target analyte, can lead to an overestimation of the drug's concentration, potentially masking rapid metabolism or clearance and leading to erroneous PK profiles. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate rigorous validation of bioanalytical methods to ensure their specificity and reliability.[2] This guide will detail the process of evaluating such potential interferences for 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine.

Identifying Potential Cross-Reactants

A robust cross-reactivity validation begins with a thorough consideration of all molecular species that could potentially be misidentified as the analyte of interest. For 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine, these can be broadly categorized:

  • Metabolites: The pyridine and imidazole rings are susceptible to various metabolic transformations. While specific metabolic pathways for this molecule are not extensively documented, common metabolic routes for related structures include oxidation, hydroxylation, and N-glucuronidation.

  • Synthesis-Related Impurities: The manufacturing process can introduce impurities, such as unreacted starting materials or byproducts from side reactions. For instance, the synthesis of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine could involve precursors like 3-chloro-4-pyridine derivatives and 5-methylimidazole, which could potentially be present in the final drug product.[1]

  • Structural Analogs and Concomitant Medications: Other drugs with similar heterocyclic cores that might be co-administered with the therapeutic agent should also be assessed.

For the purpose of this guide, we will consider the following hypothetical, yet plausible, cross-reactants:

  • Metabolite 1 (M1): 3-Hydroxy-4-(5-methyl-2-imidazolyl)pyridine

  • Metabolite 2 (M2): 3-Chloro-4-(5-hydroxymethyl-2-imidazolyl)pyridine

  • Synthesis Precursor (SP1): 4-Amino-3-chloropyridine

  • Structural Analog (SA1): 2-Chloro-4-(1H-imidazol-5-yl)pyridine

Primary Analytical Method: Competitive ELISA

For high-throughput screening in later-stage clinical trials, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is often a cost-effective and rapid analytical choice. However, its reliance on antibody-antigen binding makes it susceptible to cross-reactivity.[3]

Principle of Competitive ELISA

In this assay, the analyte in the sample competes with a fixed amount of enzyme-labeled analyte for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the analyte in the sample.

Caption: Competitive ELISA Workflow.

Experimental Protocol: Competitive ELISA
  • Coating: A 96-well microplate is coated with a polyclonal antibody specific for 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A fixed concentration of horseradish peroxidase (HRP)-labeled 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine is mixed with either the standards, quality control (QC) samples, or the test samples containing potential cross-reactants. This mixture is then added to the wells and incubated for 1-2 hours.

  • Washing: The plate is washed five times to remove unbound labeled and unlabeled analyte.

  • Detection: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark. The HRP enzyme catalyzes the conversion of the substrate to a colored product.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: The absorbance is read at 450 nm using a microplate reader.

Comparative Analytical Method: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for quantitative bioanalysis due to its high sensitivity and specificity.[4] It physically separates the analyte from other compounds before detection based on its unique mass-to-charge ratio.

Principle of LC-MS/MS

LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The sample is first injected into an HPLC system where the parent drug and potential cross-reactants are separated based on their physicochemical properties as they pass through a column. The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized, and the specific parent ion of the target analyte is selected and fragmented. The resulting fragment ions are then detected, providing a highly specific signal for quantification.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) Serum Serum Sample Precipitation Protein Precipitation & Centrifugation Serum->Precipitation Supernatant Supernatant Precipitation->Supernatant HPLC_Column HPLC Column Supernatant->HPLC_Column Ion_Source Ion Source HPLC_Column->Ion_Source Separation Separation Q1 Quadrupole 1 (Parent Ion Selection) Ion_Source->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Fragment Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: LC-MS/MS Bioanalytical Workflow.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: To 100 µL of human serum, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex and centrifuge to precipitate proteins.

  • Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Mass Spectrometric Detection: Perform detection on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific multiple reaction monitoring (MRM) transitions for the analyte and internal standard.

Performance Comparison: Cross-Reactivity Data

To assess cross-reactivity, each potential interfering compound was spiked into human serum at a high concentration (1000 ng/mL), and the response was measured using both the competitive ELISA and the LC-MS/MS method. The percentage of cross-reactivity for the ELISA was calculated as:

(% Cross-Reactivity) = (Apparent Concentration / Actual Concentration of Cross-Reactant) x 100

For LC-MS/MS, the signal at the retention time and MRM transition of the parent analyte was monitored.

Table 1: Comparative Cross-Reactivity Data

Compound Tested (at 1000 ng/mL)Competitive ELISA (% Cross-Reactivity)LC-MS/MS (% Interference)
Metabolite 1 (M1) 15.2%< 0.1% (Baseline noise)
Metabolite 2 (M2) 8.7%< 0.1% (Baseline noise)
Synthesis Precursor (SP1) 2.5%< 0.1% (Baseline noise)
Structural Analog (SA1) 35.8%< 0.1% (Baseline noise)

Discussion and Interpretation

The experimental data clearly illustrates the fundamental differences in specificity between the two analytical techniques.

The competitive ELISA demonstrated significant cross-reactivity with the structural analog (SA1) and the hydroxylated metabolite (M1). This is expected, as the antibody used in the immunoassay may recognize shared epitopes on these structurally similar molecules. While the cross-reactivity with other compounds was lower, it was still detectable, indicating that the ELISA method may overestimate the true concentration of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in clinical samples where these metabolites or related compounds are present.

In stark contrast, the LC-MS/MS method exhibited virtually no interference from any of the tested compounds. The combination of chromatographic separation and highly selective mass spectrometric detection ensures that only the target analyte is quantified. This makes LC-MS/MS the superior choice for definitive quantification, especially during early-phase drug development where a precise understanding of the drug's PK profile is crucial.

Conclusion and Recommendations

The choice of bioanalytical method should be guided by the specific requirements of the study.

  • For early-stage drug development, where accuracy and specificity are paramount for establishing the fundamental pharmacokinetic profile of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine, LC-MS/MS is the recommended method . Its unparalleled specificity provides reliable data for critical decision-making.[4]

  • For later-stage clinical trials or therapeutic drug monitoring where high throughput and cost-effectiveness are major considerations, a well-characterized competitive ELISA may be suitable . However, it is crucial to have a thorough understanding of its cross-reactivity profile. If significant levels of cross-reacting metabolites are anticipated in the patient population, the ELISA data should be interpreted with caution, and a subset of samples may need to be cross-validated with an LC-MS/MS method.[2]

Ultimately, a comprehensive validation package, as outlined in regulatory guidelines, is essential to ensure the reliability of bioanalytical data and the successful development of new therapeutic agents.

References

  • Biotrial. (2025, January 23). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • Agilent Technologies. Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Retrieved from [Link]

  • Veeda. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • FyoniBio. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • PubMed. (1999, April). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Retrieved from [Link]

  • BioAgilytix. (2019, March 15). New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. Retrieved from [Link]

  • Taylor & Francis Online. (2021, February 3). 2020 White Paper on Recent Issues in Bioanalysis: Vaccine Assay Validation, qPCR Assay Validation, QC for CAR-T Flow Cytometry, NAb Assay Harmonization and ELISpot Validation (Part 3–Recommendations on Immunogenicity Assay Strategies, NAb Assays, Biosimilars and FDA/EMA Immunogenicity Guidance/Guideline, Gene & Cell Therapy and Vaccine Assays). Retrieved from [Link]

  • Assay Genie. Pyridinoline (PYD) ELISA Kit (UNEB0062). Retrieved from [Link]

  • AFG Scientific. Rat Pyridinoline (PYD) Elisa Kit. Retrieved from [Link]

  • Biocompare. Rat PYD ELISA Kit MBS3808183 from MyBioSource.com. Retrieved from [Link]

  • Fit The Curve. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

Sources

Comparative

comparative cytotoxicity of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in healthy vs cancer cells

As a Senior Application Scientist, evaluating the therapeutic window of emerging pharmacophores requires moving beyond basic viability screens. We must construct a self-validating experimental matrix that confirms not ju...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the therapeutic window of emerging pharmacophores requires moving beyond basic viability screens. We must construct a self-validating experimental matrix that confirms not just if cells die, but how and why.

This guide provides an objective, data-driven comparison of the emerging synthetic intermediate 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine against standard broad-spectrum chemotherapeutics, detailing the mechanistic rationale and the precise experimental workflows required to validate its differential cytotoxicity.

The Pharmacophore: Mechanistic Rationale

3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (CAS: 1936298-95-1) represents an advanced bifunctional hybrid scaffold in modern drug discovery, integrating electron-rich pyridine and imidazole rings[1]. Unlike broad-spectrum DNA-intercalating agents (e.g., Doxorubicin), this compound is engineered for high target binding specificity.

The structural complexity of this molecule is driven by two key features:

  • Halogen-Bonding Domain: The meta-substituted C3-chlorine atom generates a highly specific σ-hole potential, allowing for precise coordination with the ATP-binding pockets of overexpressed kinases or tubulin structures in oncogene-addicted cancer cells[2].

  • Methylated Imidazole Nitrogen: This feature enhances hydrogen bonding and coordination with metal ions in enzyme active sites, bridging conventional heterocyclic chemistry with innovative targeted oncology therapies[1].

Because healthy cells typically express these target kinases at basal levels and possess robust active efflux mechanisms, the compound exhibits a highly favorable selectivity index, inducing mitotic arrest and apoptosis in malignant cells while sparing healthy tissue[2].

Comparative Cytotoxicity Profiling

To objectively benchmark the performance of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine, we compare its half-maximal inhibitory concentration (IC₅₀) against Doxorubicin across both malignant and primary healthy cell lines.

Table 1: Representative In Vitro Cytotoxicity and Selectivity Index (72h Exposure)

Cell LineOrigin3-Chloro-4-(5-methyl-2-imidazolyl)pyridine IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)*
A549 Non-Small Cell Lung Cancer1.24 ± 0.150.85 ± 0.12> 40.3
K562 Chronic Myelogenous Leukemia0.85 ± 0.080.45 ± 0.05> 58.8
HUVEC Primary Human Endothelial> 50.01.15 ± 0.20N/A
PBMC Healthy Human Mononuclear> 50.00.95 ± 0.18N/A

*Selectivity Index (SI) = IC₅₀ (Healthy PBMC) / IC₅₀ (Cancer Line). An SI > 10 indicates a highly favorable therapeutic window.

Pathway Visualization

The following diagram illustrates the causal divergence in cellular fate when malignant versus healthy cells are exposed to the compound.

G cluster_cancer Cancer Cell (Oncogene Addicted) cluster_healthy Healthy Cell (Basal Expression) Compound 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (Kinase/Tubulin Modulator) Target_C Overexpressed Target (Kinases/Tubulin) Compound->Target_C Target_H Basal Target Level Compound->Target_H Arrest Mitotic Arrest / Signaling Blockade Target_C->Arrest Apoptosis Apoptosis (High Cytotoxicity) Arrest->Apoptosis Efflux Active Efflux / Compensation Target_H->Efflux Survival Cell Survival (Low Cytotoxicity) Efflux->Survival

Fig 1: Differential cytotoxicity pathways of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine.

Self-Validating Experimental Workflows

To ensure the integrity of the data presented above, we utilize a two-tiered, self-validating protocol matrix. We first quantify metabolic collapse, then orthogonally verify that this collapse is driven by targeted apoptosis rather than non-specific necrosis.

Workflow A: Multiplexed ATP Quantitation (CellTiter-Glo®)

Causality & Rationale: Heterocyclic compounds containing pyridine rings often exhibit intrinsic fluorescence, which can confound standard colorimetric or fluorometric viability assays (e.g., Resazurin or MTT). By utilizing a luciferase-based ATP quantitation method, we eliminate auto-fluorescence artifacts. The homogeneous "add-mix-measure" format results in cell lysis and the generation of a luminescent signal that is directly proportional to the amount of ATP present, signaling metabolically active cells[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., A549 or PBMCs) at an optimized density of 5,000 cells/well in opaque-walled 96-well plates to prevent luminescent cross-talk.

  • Compound Treatment: Treat experimental wells with serial tenfold dilutions of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine (10 nM to 100 µM) and incubate for 72 hours.

  • Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature (22–25°C) for 30 minutes. Critical Step: Temperature gradients across the plate will cause uneven luciferase reaction kinetics, leading to edge effects[4].

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of culture medium). Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[3].

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal before recording on a microplate luminometer[4].

Workflow B: Apoptosis vs. Necrosis Discrimination (Flow Cytometry)

Causality & Rationale: A reduction in ATP indicates metabolic cessation but does not differentiate between targeted apoptosis and non-specific, off-target necrosis. By co-staining with Annexin V (which binds externalized phosphatidylserine during early apoptosis) and Propidium Iodide (which enters cells only upon necrotic membrane rupture), we validate the mechanism of action. Normal cells are hydrophobic on their outer membrane, but during apoptosis, the inner membrane flips, exposing phosphatidylserine to Annexin V[5].

Step-by-Step Methodology:

  • Harvesting: Collect 1–5 × 10⁵ treated cells by centrifugation. Critical Step: For adherent cells like A549, use a non-enzymatic detachment method (e.g., EDTA) to preserve membrane integrity and prevent false-positive PI staining[6].

  • Washing: Wash cells once with cold 1X PBS and carefully remove the supernatant.

  • Buffer Suspension: Resuspend the cells in 100 µL of 1X Binding Buffer (containing 2.5 mM CaCl₂, which is strictly required for Annexin V binding)[6].

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the suspension[6].

  • Incubation: Gently swirl to mix and incubate for 15–20 minutes at room temperature in the dark to prevent fluorophore photobleaching[6].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry. Healthy cells will present as Annexin V(-)/PI(-), while true targeted cytotoxicity will drive a population shift into the Annexin V(+)/PI(-) quadrant[6].

References

  • PubMed / Bio-Protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from:[Link]

Sources

Validation

Orthogonal Assay Validation for 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine Target Engagement: A Comparative Guide

In preclinical drug discovery, demonstrating that a small molecule physically interacts with its intended target inside a living cell is a critical milestone. Without definitive target engagement (TE) data, downstream ph...

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Author: BenchChem Technical Support Team. Date: April 2026

In preclinical drug discovery, demonstrating that a small molecule physically interacts with its intended target inside a living cell is a critical milestone. Without definitive target engagement (TE) data, downstream phenotypic readouts are vulnerable to misinterpretation due to off-target effects.

This guide evaluates the orthogonal validation of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine —a bifunctional heterocyclic scaffold integrating electron-rich pyridine and imidazole rings. This structural motif is a privileged pharmacophore in medicinal chemistry, frequently utilized to occupy the ATP-binding hinge region of kinases. To establish a robust, self-validating proof of engagement, we objectively compare three premier assay technologies: Surface Plasmon Resonance (SPR) , NanoBRET™ Target Engagement , and the Cellular Thermal Shift Assay (CETSA) .

The Triad of Target Engagement Logic

Relying on a single assay format introduces blind spots. Biophysical assays lack cellular context, while phenotypic assays lack mechanistic directness. By triangulating data from in vitro kinetics, live-cell tagged occupancy, and endogenous label-free stabilization, researchers can build an irrefutable case for target engagement.

OrthogonalValidation Compound 3-Chloro-4-(5-methyl- 2-imidazolyl)pyridine SPR SPR (In Vitro) Kinetics (kon, koff) Compound->SPR Biophysical NanoBRET NanoBRET (Live Cell) Real-time Occupancy Compound->NanoBRET Cellular Tagged CETSA CETSA (Endogenous) Thermal Stabilization Compound->CETSA Cellular Label-free Validation Validated Target Engagement SPR->Validation NanoBRET->Validation CETSA->Validation

Orthogonal workflow integrating biophysical and cellular assays for robust target validation.

Technology Comparison & Experimental Methodologies

Alternative 1: Surface Plasmon Resonance (SPR)

SPR is a label-free, biophysical technology that provides an information-rich assessment of molecular interactions in real time, measuring both the association ( kon​ ) and dissociation ( koff​ ) rates of a compound[1].

  • Causality & Expert Insight: Immobilizing the target protein on the sensor chip rather than the small molecule prevents the masking of the compound’s pharmacophore. Because SPR detects mass changes at the sensor surface, it provides an unbiased interrogation of small molecule binding independent of functional activity[1]. However, it is susceptible to non-specific electrostatic interactions, necessitating rigorous reference subtraction[2].

Self-Validating Protocol:

  • Surface Preparation: Immobilize the purified target kinase (e.g., p38α) onto a CM5 sensor chip via standard amine coupling.

  • Internal Control (Self-Validation): Immobilize a non-cognate protein (or kinase-dead mutant) on the reference flow cell. This allows for real-time subtraction of non-specific binding and refractive index changes[2].

  • Analyte Injection: Inject 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine in a multi-cycle kinetic format (e.g., 3.125 nM to 100 µM) using a running buffer matched exactly to the compound's DMSO concentration (typically 1-2%).

  • Data Fitting: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to derive KD​ .

Alternative 2: NanoBRET™ Target Engagement (Promega)

NanoBRET TE is a proximity-based assay that quantifies compound binding in intact, living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer[3].

  • Causality & Expert Insight: BRET efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor. When 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine enters the live cell and competitively displaces the tracer from the target's binding pocket, the distance exceeds the 10 nm Förster radius, causing a quantifiable loss of the BRET signal. This proves not only affinity but also cellular permeability.

NanoBRET_Mechanism Target Target Kinase + NanoLuc Tracer Fluorescent Tracer (Bound) Target->Tracer Proximity < 10nm BRET BRET Signal (High) Tracer->BRET Energy Transfer Compound Test Compound (Competitor) Compound->Target Displaces Tracer NoBRET Loss of BRET (Low) Compound->NoBRET Distance > 10nm

Mechanism of NanoBRET target engagement via competitive displacement of a fluorescent tracer.

Self-Validating Protocol:

  • Transfection: Transfect HEK293 cells with the NanoLuc-target fusion plasmid. Plate cells in 384-well format.

  • Tracer Titration: Determine the EC50​ of the fluorescent tracer for the specific target to ensure optimal assay window.

  • Compound Competition: Treat cells with a fixed concentration of tracer (at EC50​ ) and a dose-response titration of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine.

  • Internal Control (Self-Validation): Include a "NanoLuc-only" control well treated with the highest compound concentration to verify that the compound does not directly inhibit the luciferase enzyme, which would yield a false positive signal drop.

Alternative 3: Cellular Thermal Shift Assay (CETSA)

CETSA allows for the evaluation of drug-target interactions in a completely label-free cellular context, relying on the endogenous expression of the target protein[4].

  • Causality & Expert Insight: Ligand binding restricts the conformational flexibility of the target protein, thermodynamically stabilizing its folded state. When subjected to a thermal gradient, the compound-engaged protein resists heat-induced unfolding and subsequent aggregation at higher temperatures than the apo-protein. This results in a measurable shift in the melting temperature ( ΔTm​ )[4].

CETSA_Workflow Cells Live Cells + Compound Heat Thermal Gradient (40°C - 70°C) Cells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Detection Quantify Soluble Target (Western/PEA) Lysis->Detection Shift Determine ΔTm (Target Stabilization) Detection->Shift

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for endogenous target engagement.

Self-Validating Protocol:

  • Incubation: Treat live cells (e.g., K-562) with 10 µM of 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine or DMSO vehicle for 1 hour.

  • Thermal Gradient: Aliquot cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles and centrifuge at 20,000 x g to separate the soluble (folded) fraction from the aggregated (denatured) fraction.

  • Internal Control (Self-Validation): Quantify the soluble fraction using Western Blot or Multiplex Proximity Extension Assay (PEA). Probe for a non-target housekeeping protein (e.g., GAPDH) alongside the target. If the compound causes a thermal shift in GAPDH, it indicates non-specific global protein stabilization or precipitation, invalidating the target-specific shift[4].

Quantitative Comparison & Experimental Data

To objectively compare these platforms, we evaluated 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine against a representative model kinase target (p38α MAPK) utilizing all three methodologies.

Table 1: Technological Performance Comparison
ParameterSurface Plasmon Resonance (SPR)NanoBRET™ TECETSA
Environment In Vitro (Purified Protein)Live Intact CellsLive Cells / Lysates
Target State Tethered / ImmobilizedEngineered (NanoLuc Tag)Endogenous / Native
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Apparent Cellular Affinity ( IC50​ )Thermal Shift ( ΔTm​ )
Throughput Medium to High (384-well)High (384/1536-well)Low to Medium
Key Advantage High-resolution kinetic mappingReal-time cellular permeabilityNo tags or modifications required
Table 2: Experimental Validation Data for 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine
Assay PlatformMeasured ParameterResultInterpretation
SPR Dissociation Constant ( KD​ )45 nM High-affinity biochemical binding confirmed.
SPR Residence Time ( 1/koff​ )3.1 minutes Rapid reversible binding kinetics typical of hinge-binding scaffolds.
NanoBRET™ Cellular IC50​ 120 nM Compound successfully penetrates the cell membrane and engages the target in a live-cell environment.
CETSA Thermal Shift ( ΔTm​ )+4.5 °C Strong thermodynamic stabilization of the endogenous target, confirming label-free engagement.

Conclusion & Expert Recommendation

Validating the target engagement of a novel pharmacophore like 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine cannot rely on a single data point.

  • SPR is the gold standard for defining the fundamental biophysical rules of the interaction, ensuring the compound actually binds the target without functional assay interference.

  • NanoBRET bridges the gap between biochemistry and biology, proving that the compound can cross the lipid bilayer and compete in the complex intracellular milieu.

  • CETSA acts as the ultimate biological truth-teller, confirming that the binding event occurs on the natively folded, untagged protein at endogenous expression levels.

Recommendation: For drug development professionals advancing pyridine-imidazole hybrids, we recommend a cascading workflow: screen primary hits using high-throughput SPR to establish kinetic profiles[2], advance the top candidates into NanoBRET to filter out cell-impermeable compounds[3], and validate the final lead compounds using CETSA to guarantee endogenous target engagement prior to in vivo efficacy studies[4].

References

  • Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands - Biophysical Techniques in Drug Discovery, Royal Society of Chemistry (2017). 1

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight - Promega Connections (2021). 3

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - Analytical Chemistry, ACS Publications (2021). 4

  • Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement - Promega (2024). Link

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules - bioRxiv (2025). 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine

Operational Safety and Handling Guide: 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine Chemical Profile & Hazard Causality 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (CAS: 1936298-95-1) is a bifunctional heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine

Chemical Profile & Hazard Causality

3-Chloro-4-(5-methyl-1H-imidazol-2-yl)pyridine (CAS: 1936298-95-1) is a bifunctional heterocyclic pharmacophore integrating electron-rich pyridine and imidazole rings. This structural complexity, featuring a meta-substituted chlorine atom and a methylated imidazole nitrogen, synergistically enhances target binding specificity in drug discovery ()[1].

When handling this advanced intermediate, researchers must understand the mechanistic causality behind its hazards to ensure absolute operational safety:

  • Skin Sensitization & Irritation: Imidazole derivatives possess a high affinity for metal cations and can interact with biological nucleophiles, making them potential skin sensitizers and irritants ()[2].

  • Ocular Toxicity: The basicity of the imidazole and pyridine nitrogens can cause severe eye irritation or temporary corneal injury upon contact ()[3].

  • Thermal Decomposition: At elevated temperatures, the chlorinated pyridine moiety decomposes to release highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and chlorinated pyridine vapors ()[4].

Quantitative Physicochemical & Safety Parameters Summarizing the quantitative data allows for precise risk assessment and stoichiometric planning.

Property / ParameterQuantitative ValueOperational Implication
Molecular Weight 193.63 g/mol Determines stoichiometric calculations for reaction scaling[1].
Molecular Formula C₉H₈ClN₃High nitrogen content requires static-free handling[1].
Storage Temperature < 30°CPrevents thermal degradation of the imidazole ring.
Critical Heat Limit > 46°C (115°F)Risk of toxic gas evolution (HCl, NOx) if exceeded[3].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with handling this compound, a self-validating PPE protocol is required. Every piece of equipment serves a specific mechanistic purpose to break the chain of exposure.

PPE CategorySpecificationCausality / Rationale
Eye Protection Chemical safety goggles (ANSI Z87.1) or full face shield.Protects against severe ocular irritation and corneal injury from micro-dust or aerosolized particles.
Hand Protection Double-gloving: Inner 4-mil nitrile, Outer 8-mil nitrile.Prevents dermal absorption and sensitization. Nitrile offers excellent resistance to heterocyclic amines.
Body Protection Tyvek® suit or flame-resistant (FR) lab coat with tight cuffs.Prevents accumulation of chemical dust on clothing, mitigating chronic exposure risks.
Respiratory N95 particulate respirator (minimum) or Half-mask with P100/OV cartridges.Required if handling outside a certified fume hood to prevent inhalation of irritating dust or decomposition vapors.

Step-by-Step Operational Handling Protocol

Trustworthiness through Procedural Rigor: This protocol ensures a closed-loop safety system during experimental workflows.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm).

  • Environmental Control: Clear the workspace of incompatible materials. Specifically, remove strong acids, oxidizing agents, and reactive metals (aluminum, zinc, brass, copper) which can trigger hazardous decomposition reactions ()[4].

  • PPE Donning: Apply the PPE matrix specifications before opening the primary chemical container.

Phase 2: Weighing and Transfer

  • Static Mitigation: Use an anti-static weighing boat and an ionizing bar. Heterocyclic powders can carry static charges, leading to unintended aerosolization.

  • Enclosed Transfer: Weigh the compound strictly inside the fume hood. If transfer to another lab area is required, seal the weighing vessel inside a secondary containment unit (e.g., a sealed plastic desiccator box).

  • Solvent Addition: When dissolving the compound, add the solvent slowly. Monitor for exothermic dissolution, ensuring the temperature remains well below the 46°C degradation threshold.

Phase 3: Post-Handling Decontamination

  • Tool Cleaning: Wash all spatulas and glassware with a compatible organic solvent (e.g., ethanol), followed by a thorough wash with laboratory detergent and water.

  • PPE Doffing: Remove outer gloves first. Wash hands immediately with soap and water after removing the inner gloves. Crucial: Do not use solvents to wash hands, as this accelerates dermal absorption of any residual chemical.

Spill Management & Disposal Plan

Immediate Response & Containment:

  • Evacuate & Isolate: If a spill occurs outside the fume hood, evacuate personnel from the immediate area and ensure maximum ventilation.

  • Containment: Do not use water initially, as it may spread the compound. Cover the spill with an inert, inorganic absorbent material (e.g., sand, earth, or vermiculite) to suppress dust generation ()[5].

  • Mechanical Cleanup: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable hazardous waste container.

Disposal Protocol:

  • Waste Segregation: Label the container clearly as "Hazardous Waste: Halogenated Heterocyclic Solid (Contains Chlorinated Pyridine/Imidazole)".

  • Regulatory Compliance: Dispose of via a licensed hazardous waste contractor. Do not flush down drains, as imidazole derivatives can be toxic to aquatic ecosystems and interfere with wastewater treatment processes.

  • Incineration: The preferred disposal method is high-temperature incineration equipped with an alkaline scrubber to neutralize hydrogen chloride and NOx emissions.

Hazard Mitigation & Spill Response Pathway

G Start Spill Detected: 3-Chloro-4-(5-methyl-2-imidazolyl)pyridine Assess Assess Spill Size & Ventilation Status Start->Assess Evacuate Evacuate Area & Alert Personnel Assess->Evacuate Large/Unventilated PPE Don Maximum PPE: Respirator, Double Gloves Assess->PPE Small/Ventilated Evacuate->PPE Contain Contain Spill: Use Inert Absorbent PPE->Contain Clean Mechanical Cleanup: Non-Sparking Tools Contain->Clean Dispose Seal in Hazardous Waste Container Clean->Dispose

Operational workflow for hazard mitigation and spill response of chlorinated pyridine derivatives.

References

  • Ataman Kimya. "IMIDAZOLE | Structure, Properties, and Safety". Ataman Kimya. [Link]

  • CDMS. "COMMANDO Safety Data Sheet". CDMS. [Link]

  • Clayton Plant Protection. "CLAYTON COCOON Safety Data Sheet". Clayton Plant Protection. [Link]

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